Product packaging for ML-030(Cat. No.:)

ML-030

Cat. No.: B1677257
M. Wt: 412.5 g/mol
InChI Key: DZAUSKKPHXFGNN-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of triazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N4O4S B1677257 ML-030

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAUSKKPHXFGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of ML-030

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-030 is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular signaling pathways. By targeting PDE4, this compound modulates the levels of the second messenger cyclic adenosine monophosphate (cAMP), leading to a cascade of downstream effects with therapeutic potential in inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and cellular effects. Detailed experimental protocols for key assays used in its characterization are also provided, along with a quantitative summary of its activity.

Molecular Target and Binding

The primary molecular target of this compound is phosphodiesterase 4 (PDE4), a family of enzymes responsible for the hydrolysis of cAMP.[1][2] this compound exhibits high potency and selectivity for PDE4 isoforms, particularly PDE4A.[2]

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound against various PDE4 subtypes has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. Additionally, its cellular potency is demonstrated by the half-maximal effective concentration (EC50) in a cell-based assay.[2]

Target IC50 (nM)
PDE4A6.7
PDE4A112.9
PDE4B148.2
PDE4B237.2
PDE4C1452
PDE4D249.2
Assay Type Value (nM)
Cell-Based EC5018.7

Signaling Pathway

The mechanism of action of this compound is centered on its ability to increase intracellular cAMP levels. By inhibiting PDE4, this compound prevents the degradation of cAMP to adenosine monophosphate (AMP). The resulting accumulation of cAMP leads to the activation of downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

ML030_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE4->AMP Hydrolyzes ML030 This compound ML030->PDE4 Inhibits NFkB_pathway Pro-inflammatory Gene Transcription (NF-κB) PKA->NFkB_pathway Inhibits Anti_inflammatory Anti-inflammatory Mediators PKA->Anti_inflammatory Promotes Epac->NFkB_pathway Inhibits PDE4_Enzyme_Assay_Workflow start Start reagent_prep Prepare Reagents: - this compound dilutions - PDE4 enzyme - cAMP substrate start->reagent_prep plate_setup Add PDE4 enzyme and This compound to microplate reagent_prep->plate_setup reaction_start Initiate reaction with cAMP plate_setup->reaction_start incubation Incubate at controlled temperature reaction_start->incubation reaction_stop Stop reaction incubation->reaction_stop detection Add detection reagents reaction_stop->detection read_plate Measure signal (e.g., Fluorescence Polarization) detection->read_plate data_analysis Calculate % inhibition and IC50 values read_plate->data_analysis end End data_analysis->end

References

ML-030 PDE4A isoform selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core of ML-030 PDE4A Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent phosphodiesterase 4 (PDE4) inhibitor that exhibits notable selectivity for the PDE4A isoform. This document provides a comprehensive technical overview of this compound, focusing on its isoform selectivity profile. It includes a detailed summary of its inhibitory activity, experimental protocols for relevant biochemical and cellular assays, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on PDE4 inhibitors and related therapeutic areas.

Introduction to PDE4 and its Isoforms

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, which consists of four genes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for cAMP hydrolysis and plays a crucial role in a wide range of physiological processes, including inflammation, cognition, and smooth muscle function. Each PDE4 gene can generate multiple protein isoforms through alternative splicing, leading to a large number of variants with distinct expression patterns and regulatory properties. This isoform diversity presents an opportunity for the development of selective inhibitors that can target specific pathological pathways while minimizing off-target effects.

PDE4A is highly expressed in various tissues, including the brain, cardiovascular tissues, smooth muscles, and immune cells. Its involvement in regulating cAMP levels in these tissues makes it a significant target for therapeutic intervention in a variety of diseases.

This compound: A PDE4A-Selective Inhibitor

This compound has been identified as a potent inhibitor of PDE4 with a distinct selectivity profile for the PDE4A isoform. Understanding the nuances of its interaction with different PDE4 isoforms is critical for elucidating its mechanism of action and potential therapeutic applications.

Quantitative Data: Isoform Selectivity of this compound

The inhibitory activity of this compound against a panel of PDE4 isoforms has been quantified, and the half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data highlights the selectivity of this compound for PDE4A and its various splice variants.

IsoformIC50 (nM)
PDE4A6.7
PDE4A112.9
PDE4B148.2
PDE4B237.2
PDE4C1452
PDE4D249.2
Data sourced from publicly available information.

Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase (AC) to produce cAMP from ATP. cAMP then activates downstream effectors, primarily Protein Kinase A (PKA). PDE4 enzymes, including PDE4A, play a critical role in this pathway by hydrolyzing cAMP to 5'-AMP, thus terminating the signal. Inhibition of PDE4A by this compound leads to an accumulation of intracellular cAMP, thereby potentiating the downstream effects of PKA.

GPCR GPCR G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE4A PDE4A cAMP->PDE4A Cellular_Response Cellular Response PKA->Cellular_Response Leads to AMP 5'-AMP PDE4A->AMP Hydrolyzes ML030 This compound ML030->PDE4A Inhibits

cAMP Signaling Pathway and PDE4A Inhibition

Experimental Protocols

The following sections detail representative methodologies for the biochemical and cellular characterization of PDE4 inhibitors like this compound.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a common method for measuring the enzymatic activity of purified PDE4 isoforms and the inhibitory potency of compounds in a biochemical setting.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against purified PDE4A enzyme.

Principle: This assay is based on the competition between a fluorescently labeled cAMP (tracer) and unlabeled cAMP for a specific anti-cAMP antibody. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and the cAMP tracer is labeled with an acceptor fluorophore (e.g., d2). When the tracer binds to the antibody, FRET occurs. PDE4A hydrolyzes the unlabeled cAMP substrate, and the resulting AMP does not compete with the tracer for antibody binding. Inhibition of PDE4A results in higher levels of unlabeled cAMP, which displaces the tracer from the antibody, leading to a decrease in the FRET signal.

Materials:

  • Purified recombinant human PDE4A enzyme

  • cAMP substrate

  • Anti-cAMP antibody labeled with a donor fluorophore

  • cAMP tracer labeled with an acceptor fluorophore

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Test compound (this compound)

  • 384-well low-volume microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the purified PDE4A enzyme to the working concentration in assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound, followed by the diluted PDE4A enzyme. Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for cAMP hydrolysis.

  • Detection: Stop the reaction and detect the remaining cAMP by adding a mixture of the anti-cAMP antibody and the cAMP tracer.

  • Second Incubation: Incubate the plate for another period (e.g., 60 minutes) at room temperature to allow the detection reagents to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start prep_compound Prepare Compound (this compound) start->prep_compound prep_enzyme Prepare PDE4A Enzyme start->prep_enzyme add_reagents Add Compound and Enzyme to Plate prep_compound->add_reagents prep_enzyme->add_reagents add_substrate Add cAMP Substrate add_reagents->add_substrate incubate1 Incubate (e.g., 60 min) add_substrate->incubate1 add_detection Add Detection Reagents (Antibody + Tracer) incubate1->add_detection incubate2 Incubate (e.g., 60 min) add_detection->incubate2 read_plate Read Plate (TR-FRET) incubate2->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Biochemical TR-FRET Assay Workflow

Cellular Assay: HEK293-Based cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the effect of a PDE4 inhibitor on intracellular cAMP levels in response to a stimulus.

Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting PDE4A activity within a cellular context.

Principle: Human Embryonic Kidney (HEK293) cells, which endogenously express PDE4, are stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin, an adenylyl cyclase activator). In the presence of a PDE4 inhibitor, the degradation of cAMP is blocked, leading to its accumulation. The amount of accumulated cAMP is then quantified using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulation agent (e.g., Forskolin)

  • Test compound (this compound)

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)

  • 96-well cell culture plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture: Culture HEK293 cells in appropriate medium until they reach the desired confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 50,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specific duration (e.g., 30 minutes).

  • Stimulation: Add the stimulating agent (e.g., forskolin) to all wells (except for the negative control) to induce cAMP production and incubate for a defined period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.

  • cAMP Detection: Perform the cAMP quantification according to the manufacturer's instructions for the chosen detection kit. This typically involves adding detection reagents to the cell lysate and incubating.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

start Start seed_cells Seed HEK293 Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add this compound (Various Concentrations) incubate_overnight->add_compound incubate_compound Incubate (e.g., 30 min) add_compound->incubate_compound add_stimulant Add Stimulant (e.g., Forskolin) incubate_compound->add_stimulant incubate_stimulant Incubate (e.g., 30 min) add_stimulant->incubate_stimulant lyse_cells Lyse Cells incubate_stimulant->lyse_cells detect_cAMP Detect Intracellular cAMP (e.g., HTRF) lyse_cells->detect_cAMP read_plate Read Plate detect_cAMP->read_plate analyze_data Analyze Data (Calculate EC50) read_plate->analyze_data end End analyze_data->end

Cell-Based cAMP Accumulation Assay Workflow

Conclusion

This compound is a potent PDE4 inhibitor with a clear selectivity for the PDE4A isoform. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers engaged in the study of PDE4 inhibitors. The detailed methodologies for both biochemical and cellular assays provide a practical framework for the evaluation of this compound and other similar compounds. The visualization of the cAMP signaling pathway and experimental workflows further aids in comprehending the mechanism of action and the experimental approaches used to characterize this class of inhibitors. This in-depth technical guide serves as a valuable resource for the scientific community, facilitating further research and development in the field of PDE4-targeted therapeutics.

ML-030: A Potent and Selective Triazolothiadiazine-Based Inhibitor of Phosphodiesterase 4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML-030 is a novel triazolothiadiazine derivative that has been identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a proposed synthetic pathway. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly those focused on inflammatory and neurological disorders where PDE4 inhibition has therapeutic potential.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a myriad of cellular processes, including inflammation, cell proliferation, and synaptic plasticity. Elevated PDE4 activity leads to decreased cAMP levels, which is associated with the pathophysiology of various diseases such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neurological disorders. Consequently, the development of potent and selective PDE4 inhibitors has been a significant focus of pharmaceutical research.

This compound, a compound belonging to the triazolothiadiazine class, has emerged as a promising lead compound due to its high potency and selectivity for the PDE4 enzyme, particularly the PDE4A isoform.[1] This guide will delve into the technical details of this compound, providing a foundation for further investigation and development.

Mechanism of Action: The cAMP Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of PDE4. This inhibition leads to an increase in the intracellular concentration of cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). The activation of these pathways can modulate the transcription of various genes, leading to anti-inflammatory effects and other therapeutic outcomes.

cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signal Signal (e.g., Hormone) Receptor GPCR Signal->Receptor G_Protein G Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP ML030 This compound ML030->PDE4 Inhibits Cellular_Response Cellular Response (e.g., Anti-inflammatory) PKA->Cellular_Response EPAC->Cellular_Response

Figure 1: this compound inhibits PDE4, increasing cAMP levels and promoting downstream signaling.

Quantitative Inhibitory Activity

This compound has been demonstrated to be a potent inhibitor of PDE4, with selectivity for the PDE4A isoform. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

PDE IsoformThis compound IC50 (nM)
PDE4A6.7
PDE4A112.9
PDE4B148.2
PDE4B237.2
PDE4C1452
PDE4D249.2
Table 1: Inhibitory concentration (IC50) of this compound against various human PDE4 isoforms. Data sourced from AbMole BioScience.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound, or 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine, can be achieved through a multi-step process involving the formation of a key 4-amino-1,2,4-triazole intermediate followed by cyclization.

Synthesis_Workflow Start Starting Materials: 2,5-dimethoxybenzoic acid Thiocarbohydrazide Step1 Step 1: Synthesis of 4-amino-5-(2,5-dimethoxyphenyl) -4H-1,2,4-triazole-3-thiol Start->Step1 Reflux Step2 Step 2: Cyclization with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone Step1->Step2 Reflux in Ethanol Purification Purification (e.g., Column Chromatography) Step2->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Protocol for Step 1: Synthesis of 4-amino-5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

  • A mixture of 2,5-dimethoxybenzoic acid and thiocarbohydrazide is heated under reflux in a suitable solvent (e.g., pyridine) for several hours.

  • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., ethanol) and dried to yield the 4-amino-1,2,4-triazole-3-thiol intermediate.

Protocol for Step 2: Synthesis of this compound

  • The 4-amino-5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol intermediate is dissolved in absolute ethanol.

  • An equimolar amount of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone is added to the solution.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Biological Evaluation: Cell-Based PDE4 Inhibition Assay

The inhibitory activity of this compound on PDE4 can be determined using a cell-based assay that employs a cyclic nucleotide-gated (CNG) cation channel as a biosensor for intracellular cAMP levels.

Assay_Workflow Cell_Culture 1. Cell Culture (HEK293 cells expressing CNG channel and a constitutively active GPCR) Plating 2. Cell Plating (e.g., 1536-well plates) Cell_Culture->Plating Compound_Addition 3. Addition of this compound (at various concentrations) Plating->Compound_Addition Incubation 4. Incubation (to allow for PDE4 inhibition) Compound_Addition->Incubation Dye_Loading 5. Addition of Membrane Potential Dye Incubation->Dye_Loading Measurement 6. Fluorescence Measurement (to detect changes in membrane potential) Dye_Loading->Measurement Data_Analysis 7. Data Analysis (IC50 determination) Measurement->Data_Analysis

Figure 3: Workflow for the cell-based PDE4 inhibition assay.

Protocol:

  • Cell Culture: HEK293 cells stably co-expressing a cyclic nucleotide-gated (CNG) cation channel and a constitutively active G-protein coupled receptor (GPCR) are cultured in appropriate media. The constitutively active GPCR ensures a basal level of cAMP production.

  • Cell Plating: The cells are seeded into microtiter plates (e.g., 1536-well format for high-throughput screening) and allowed to adhere overnight.

  • Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at a range of concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specific period (e.g., 60 minutes) at room temperature to allow for the inhibition of PDE4 by this compound, leading to an accumulation of intracellular cAMP.

  • Dye Loading: A membrane potential-sensitive dye is added to all wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader. An increase in fluorescence indicates membrane depolarization, which is a consequence of CNG channel opening due to increased cAMP levels.

  • Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant development in the search for novel PDE4 inhibitors. Its potent and selective activity, coupled with a well-defined mechanism of action, makes it an excellent candidate for further preclinical and clinical investigation. The triazolothiadiazine scaffold also offers opportunities for further medicinal chemistry efforts to optimize its pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

biological activity of ML-030 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of the ML-030 Inhibitor

Introduction

This compound is a potent and selective small molecule inhibitor belonging to the triazolothiadiazine class of compounds.[1][2] It has been identified as a significant modulator of the cyclic adenosine monophosphate (cAMP) signaling pathway through its targeted inhibition of phosphodiesterase 4 (PDE4), with notable selectivity for the PDE4A isoform.[1][3] This technical guide provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory profile, the signaling pathway it modulates, and the experimental methodologies used to characterize its function.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against various PDE4 isoforms and in cell-based functional assays. The data clearly demonstrates its high potency and selectivity for PDE4A over other isoforms.

Target Assay Type Value
PDE4ABiochemical IC506.7 nM[1][3]
PDE4A1Biochemical IC5012.9 nM[3]
PDE4B1Biochemical IC5048.2 nM[1][3]
PDE4B2Biochemical IC5037.2 nM[1][3]
PDE4C1Biochemical IC50452 nM[1][3]
PDE4D2Biochemical IC5049.2 nM[1][3]
PDE4Cell-based EC5018.7 nM[1][2][3]
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response in a cell-based assay.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by inhibiting the enzymatic activity of phosphodiesterase 4 (PDE4). PDE4 enzymes are crucial regulators of intracellular signaling, specifically by catalyzing the hydrolysis of the second messenger cyclic AMP (cAMP) into adenosine monophosphate (AMP).[2] By inhibiting PDE4, particularly the PDE4A isoform, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.

Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates numerous substrate proteins, leading to a variety of cellular responses. The inhibition of PDE4 is a therapeutic strategy for several inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD), due to the role of cAMP in modulating the function of immune cells like neutrophils and monocytes.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4A PDE4A cAMP->PDE4A Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4A->AMP ML030 This compound ML030->PDE4A Inhibits Response Downstream Cellular Response (e.g., Anti-inflammatory Effects) PKA->Response Leads to G A Prepare serial dilutions of this compound B Add purified PDE4 enzyme to each dilution A->B C Initiate reaction by adding cAMP substrate B->C D Incubate at constant temperature (e.g., 37°C) C->D E Terminate reaction and quantify product (AMP) or remaining substrate (cAMP) D->E F Plot % Inhibition vs. [this compound] E->F G Calculate IC50 value from dose-response curve F->G G A Seed cells expressing a cAMP-sensitive biosensor (e.g., CNG channel) B Add serial dilutions of this compound to cells A->B C Stimulate adenylyl cyclase to produce cAMP B->C D Measure biosensor signal (e.g., ion influx via fluorescence) C->D E Plot cellular response vs. [this compound] D->E F Calculate EC50 value from dose-response curve E->F

References

The Role of ML-030 in cAMP Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-030 is a potent and selective small-molecule inhibitor of phosphodiesterase 4 (PDE4), a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By inhibiting PDE4, this compound effectively elevates intracellular cAMP levels, thereby modulating a wide array of cellular processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative biochemical and cellular activities, detailed experimental protocols for its characterization, and its significance as a research tool and potential therapeutic agent.

Introduction to the cAMP Signaling Pathway and the Role of PDE4

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential second messenger system involved in a vast range of physiological and pathological processes.[1] The pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP.[2] Intracellular cAMP levels are tightly regulated by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[1][2]

cAMP exerts its effects primarily through three main effector proteins: Protein Kinase A (PKA), Exchange Protein Directly Activated by cAMP (EPAC), and cyclic nucleotide-gated (CNG) ion channels.[1] These effectors go on to regulate a multitude of cellular functions, including metabolism, gene transcription, cell growth, and differentiation.[2]

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, and PDE4 is a cAMP-specific PDE that is highly expressed in inflammatory cells.[3] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and plays a crucial role in compartmentalizing cAMP signaling. By degrading cAMP, PDE4 terminates the signaling cascade. Inhibition of PDE4 has been a major focus for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3]

This compound: A Potent and Selective PDE4 Inhibitor

This compound is a triazolothiadiazine compound identified as a potent inhibitor of PDE4.[4][5] Its chemical name is 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][4][6]thiadiazine.[5][6] this compound exhibits high affinity for the catalytic site of PDE4, preventing the hydrolysis of cAMP to AMP. This leads to an accumulation of intracellular cAMP, thereby enhancing the activation of downstream effectors like PKA and EPAC.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the PDE4 enzyme. By binding to the active site of PDE4, this compound prevents the binding and subsequent hydrolysis of cAMP. This inhibition is selective for PDE4 isoforms, with varying potencies across the different subtypes. The elevation of cAMP levels by this compound can lead to a range of cellular responses, including the modulation of inflammatory processes.[3]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR activates Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA/EPAC/CNG Downstream Effectors (PKA, EPAC, CNG) cAMP->PKA/EPAC/CNG activates AMP AMP PDE4->AMP This compound This compound This compound->PDE4 inhibits Cellular Response Cellular Response PKA/EPAC/CNG->Cellular Response

Figure 1: cAMP signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been determined through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) values of this compound against various human PDE4 isoforms are presented in Table 1.

PDE4 IsoformIC50 (nM)
PDE4A6.7
PDE4A112.9
PDE4B148.2
PDE4B237.2
PDE4C1452
PDE4D249.2
Data sourced from multiple providers.[1][2][4]
Cellular Potency (EC50)

The half-maximal effective concentration (EC50) of this compound was determined in a cell-based cyclic nucleotide-gated (CNG) cation channel biosensor assay.

Assay TypeEC50 (nM)
Cell-based CNG channel biosensor assay18.7
Data sourced from multiple providers.[3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the likely procedures used in the primary research by Skoumbourdis et al. and general practices in the field.

PDE4 Inhibition Assay (Biochemical)

This protocol outlines a typical fluorescence polarization (FP)-based assay to determine the IC50 of this compound against different PDE4 isoforms.

cluster_workflow PDE4 Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents: - Recombinant PDE4 enzyme - FAM-cAMP (substrate) - Assay Buffer - this compound serial dilutions Start->Prepare Reagents Dispense Dispense reagents into 384-well plate: - PDE4 enzyme - this compound dilutions Prepare Reagents->Dispense Incubate1 Incubate at room temperature Dispense->Incubate1 Add Substrate Add FAM-cAMP to initiate reaction Incubate1->Add Substrate Incubate2 Incubate to allow enzymatic reaction Add Substrate->Incubate2 Add Binding Agent Add binding agent that binds to FAM-AMP (product) Incubate2->Add Binding Agent Read FP Read Fluorescence Polarization on a plate reader Add Binding Agent->Read FP Analyze Analyze data and calculate IC50 Read FP->Analyze End End Analyze->End

Figure 2: Workflow for a typical PDE4 inhibition assay.

Materials:

  • Recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B1, PDE4B2, PDE4C1, PDE4D2)

  • Fluorescein-labeled cAMP (FAM-cAMP) as the substrate

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution in DMSO

  • Binding agent (e.g., IMAP beads or similar, that binds to the product AMP)

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add a small volume (e.g., 2 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

  • Add the recombinant PDE4 enzyme solution to each well.

  • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding FAM-cAMP to each well.

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate hydrolysis.

  • Stop the reaction and add the binding agent that specifically binds to the hydrolyzed product (FAM-AMP).

  • Incubate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based cAMP Assay

This protocol describes a common method to determine the EC50 of this compound in a cellular context using a cyclic nucleotide-gated (CNG) ion channel biosensor.

Materials:

  • HEK-293 cells stably expressing a cyclic nucleotide-gated (CNG) ion channel (which opens in response to cAMP, leading to ion influx) and a membrane potential-sensitive dye.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • This compound stock solution in DMSO

  • Forskolin (an adenylyl cyclase activator)

  • 96-well or 384-well, clear-bottom, black microplates

  • Fluorescence plate reader

Procedure:

  • Seed the HEK-293 cells expressing the CNG channel into the microplates and culture overnight to allow for cell attachment.

  • Remove the culture medium and add a membrane potential-sensitive dye diluted in assay buffer to each well.

  • Incubate the plate to allow for dye loading into the cells.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

  • Immediately measure the fluorescence intensity over time using a plate reader. The opening of CNG channels due to increased cAMP will cause a change in membrane potential, which is detected by the dye.

  • The rate of change in fluorescence is proportional to the intracellular cAMP concentration.

  • Calculate the percent activity for each concentration of this compound relative to controls and determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable chemical probe for studying the role of PDE4 in the cAMP signaling pathway. Its high potency and selectivity make it a useful tool for dissecting the complex and compartmentalized nature of cAMP signaling in various cellular contexts. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound for their studies. Further investigation into the specific effects of this compound on different cell types and in various disease models will continue to elucidate the therapeutic potential of PDE4 inhibition.

References

The Discovery and Synthesis of ML-030: A Potent and Selective PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ML-030 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound effectively increases cAMP concentrations, which in turn modulates various downstream signaling pathways. This mechanism of action makes PDE4 inhibitors like this compound promising therapeutic candidates for a range of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Biological Activity

This compound, chemically known as 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine, was identified through the exploration and optimization of substituted triazolothiadiazines as PDE4 inhibitors. Its inhibitory activity against various PDE4 isoforms and its potency in a cell-based assay are summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound against PDE4 Isoforms

TargetIC50 (nM)
PDE4A6.7
PDE4A112.9
PDE4B148.2
PDE4B237.2
PDE4C1452
PDE4D249.2

Table 2: Cell-Based Potency of this compound

Assay TypeEC50 (nM)
Cell-based cyclic nucleotide-gated cation channel biosensor assay18.7[4]

The data clearly indicates that this compound is a highly potent inhibitor of PDE4, with notable selectivity for the PDE4A isoform.

Signaling Pathway of PDE4 Inhibition

The mechanism of action of this compound involves the inhibition of PDE4, which prevents the hydrolysis of cAMP to AMP. This leads to an accumulation of intracellular cAMP, which can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), modulating various cellular responses.

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Downstream Downstream Effectors (PKA, Epac) cAMP->Downstream AMP AMP PDE4->AMP Hydrolysis ML030 This compound ML030->PDE4 Inhibition CellularResponse Cellular Response Downstream->CellularResponse

Caption: PDE4 Inhibition by this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of a key triazole intermediate followed by a condensation reaction.

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of this compound A 2,5-Dimethoxybenzoic acid C Intermediate 1 (4-amino-3-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-5-thiol) A->C B Thiocarbohydrazide B->C D Intermediate 1 F This compound D->F E Intermediate 2 (2-bromo-1-(3,4-dimethoxyphenyl)ethanone) E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-amino-3-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-5-thiol (Intermediate 1)

A mixture of 2,5-dimethoxybenzoic acid and thiocarbohydrazide is heated, typically in the presence of a dehydrating agent such as polyphosphoric acid or under reflux in a high-boiling solvent, to facilitate the cyclization and formation of the triazole ring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (Intermediate 2)

3',4'-Dimethoxyacetophenone is brominated using a suitable brominating agent, such as bromine in a solvent like chloroform or benzyltrimethylammonium tribromide in a mixture of dichloromethane and methanol.[1] The reaction is typically carried out at room temperature.[1] After the reaction is complete, the mixture is worked up by washing with water and an aqueous solution of sodium bicarbonate to remove any unreacted bromine and acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be purified by recrystallization.

Step 3: Synthesis of 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine (this compound)

Equimolar amounts of 4-amino-3-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-5-thiol (Intermediate 1) and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (Intermediate 2) are dissolved in a suitable solvent, such as absolute ethanol. The mixture is refluxed for several hours, during which the condensation and cyclization to form the thiadiazine ring occurs. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol and can be further purified by recrystallization to afford pure this compound.

Biological Assay Protocol

The cellular potency of this compound was determined using a cell-based cyclic nucleotide-gated (CNG) cation channel biosensor assay. This assay provides a functional measure of PDE4 inhibition in a cellular context.[2][5]

Assay Principle

The assay utilizes a HEK293 cell line stably co-expressing a constitutively active Gs-coupled receptor (e.g., TSH receptor) and a cyclic nucleotide-gated (CNG) cation channel.[5] The constitutively active receptor leads to a basal level of cAMP production by adenylate cyclase. In the absence of a PDE4 inhibitor, the endogenously expressed PDE4 hydrolyzes this cAMP, keeping its concentration low. When a PDE4 inhibitor like this compound is added, cAMP levels rise, leading to the opening of the CNG channels. The influx of cations through these channels causes membrane depolarization, which can be detected using a membrane potential-sensitive fluorescent dye. The change in fluorescence is proportional to the extent of PDE4 inhibition.

Experimental Workflow for the CNG Biosensor Assay

Assay_Workflow cluster_protocol Assay Protocol A Seed TSHR-CNG-HEK293 cells in 1536-well plates B Incubate cells for 24 hours A->B C Add this compound at various concentrations B->C D Add membrane potential-sensitive dye C->D E Incubate and measure fluorescence D->E F Data analysis to determine EC50 E->F

Caption: Workflow for the CNG channel biosensor assay.

Detailed Protocol
  • Cell Culture and Plating: TSHR-CNG-HEK293 cells are cultured in DMEM supplemented with 10% FBS, 250 µg/ml Geneticin, and 2 µg/ml Puromycin.[5] For the assay, cells are seeded into 1536-well plates at a density of approximately 1000 cells per well and incubated for 24 hours.[2]

  • Compound Addition: A serial dilution of this compound in a suitable solvent (e.g., DMSO) is prepared and added to the cell plates. A DMSO control is also included.

  • Dye Loading: A membrane potential-sensitive fluorescent dye is added to each well.

  • Incubation and Measurement: The plates are incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow for the development of the fluorescent signal. The fluorescence intensity is then read using a plate reader equipped for fluorescence detection.

  • Data Analysis: The fluorescence data is normalized to the controls (basal and maximal inhibition). The concentration-response data is then fitted to a four-parameter Hill equation to determine the EC50 value of this compound.

Conclusion

This compound is a valuable research tool for studying the role of PDE4, particularly the PDE4A isoform, in various physiological and pathological processes. The synthetic route is accessible, and the biological activity can be reliably assessed using the described cell-based assay. This in-depth technical guide provides the necessary information for researchers to synthesize and evaluate this compound and similar compounds in their own laboratories, facilitating further investigations into the therapeutic potential of PDE4 inhibitors.

References

An In-Depth Technical Guide to ML-030: A Potent Phosphodiesterase 4 (PDE4) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor ML-030, detailing its chemical properties, mechanism of action, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in pharmacology and drug discovery.

Core Molecular and Physical Data

This compound is a potent inhibitor of Phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular signaling pathways.[1][2][3][4] The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₀N₄O₄S[4][5][6]
Molecular Weight 412.5 g/mol [4][5]
IUPAC Name 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][7]thiadiazine[5]
CAS Number 1013750-77-0[4][5]
Synonyms CID-11757146[4][5]

Mechanism of Action and In Vitro Potency

This compound exerts its biological effects through the specific inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling cascades.[7][8] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, thereby modulating downstream signaling pathways.

The inhibitory potency of this compound has been quantified against various isoforms of the PDE4 enzyme. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are presented below.

PDE4 IsoformIC₅₀ (nM)
PDE4A6.7
PDE4A112.9
PDE4B148.2
PDE4B237.2
PDE4C1452
PDE4D249.2

Data sourced from multiple references.[1][2][3]

Furthermore, this compound has demonstrated significant potency in cell-based assays, with a half-maximal effective concentration (EC₅₀) of 18.7 nM in a cyclic nucleotide-gated cation channel biosensor assay.[1][4][6]

Signaling Pathway

The mechanism of action of this compound is intrinsically linked to the cyclic AMP (cAMP) signaling pathway. The following diagram illustrates this pathway and the role of PDE4, which is inhibited by this compound.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein G-Protein GPCR->G_Protein 2. Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP 4. Conversion G_Protein->AC 3. Activation ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 5. Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA 6. Activation AMP AMP PDE4->AMP ML030 This compound ML030->PDE4 Inhibition Cellular_Response Cellular Response PKA->Cellular_Response 7. Phosphorylation Cascade

cAMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as a potent PDE4 inhibitor involved specific and sensitive experimental assays. A key method employed was the cell-based cyclic nucleotide-gated (CNG) cation channel biosensor assay.

Principle of the Cyclic Nucleotide-Gated (CNG) Cation Channel Biosensor Assay:

This assay utilizes a genetically engineered cell line that co-expresses a constitutively active G-protein coupled receptor (GPCR) and a cyclic nucleotide-gated (CNG) cation channel.[9][10] The constitutive activity of the GPCR leads to a basal level of cAMP production by adenylyl cyclase.[9] In the absence of a PDE inhibitor, this cAMP is rapidly hydrolyzed by endogenous PDEs, keeping the intracellular cAMP concentration low and the CNG channels closed.[9]

When a PDE4 inhibitor like this compound is introduced, the hydrolysis of cAMP is blocked, leading to its accumulation within the cell. The elevated cAMP levels then bind to and open the CNG channels, allowing an influx of cations (e.g., Ca²⁺) into the cell. This influx causes a change in the cell's membrane potential, which can be detected using a membrane potential-sensitive fluorescent dye.[9] The magnitude of the fluorescent signal is proportional to the degree of PDE4 inhibition.

Detailed Methodology:

  • Cell Culture and Plating: A HEK293 cell line stably co-expressing a constitutively active thyroid-stimulating hormone receptor (TSHR) and a CNG cation channel is used.[9][10] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin. For the assay, cells are seeded into 1536-well plates at a density of approximately 1000 cells per well and incubated for 24 hours.[10]

  • Dye Loading: A membrane potential-sensitive dye is added to each well, and the plate is incubated at room temperature for 1 hour to allow for dye loading into the cells.[9]

  • Compound Addition: this compound, dissolved in dimethyl sulfoxide (DMSO), is added to the wells at various concentrations. A known PDE4 inhibitor, such as RO 20-1724, is typically used as a positive control, while DMSO alone serves as the negative control.[9]

  • Signal Detection: After a 30 to 60-minute incubation with the compound at room temperature, the fluorescence intensity in each well is measured using a fluorescence plate reader.[9][10]

  • Data Analysis: The fluorescence data is normalized to the controls, and the concentration-response curves are fitted using a four-parameter Hill equation to determine the EC₅₀ value for this compound.[9]

Drug Discovery and Development Workflow

The identification and characterization of a small molecule inhibitor like this compound typically follows a structured drug discovery and development workflow. This process is designed to systematically identify promising lead compounds and evaluate their potential as therapeutic agents.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (Medicinal Chemistry) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Studies (Potency, Selectivity, MoA) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD, Toxicology) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

A generalized workflow for small molecule drug discovery.

This workflow begins with the identification and validation of a biological target, such as PDE4, that is implicated in a disease.[11][12] This is followed by high-throughput screening of large compound libraries to identify "hits"—molecules that show activity against the target.[11] Promising hits then undergo a process of medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties, transforming them into "lead" compounds.[13] The lead optimization phase further refines these compounds to produce a clinical candidate.[13][14] This candidate then enters preclinical development, which involves extensive in vitro and in vivo testing to establish its safety and efficacy profile before it can be considered for clinical trials in humans.[11][12]

References

Methodological & Application

Application Notes and Protocols for ML-030: An In Vitro Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-030 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme family crucial for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in numerous cellular signaling pathways.[1][2][3] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which can modulate a variety of cellular responses. These application notes provide a detailed protocol for an in vitro cell-based assay to characterize the activity of this compound and similar PDE4 inhibitors.

The provided protocol is a representative method utilizing a luciferase reporter gene assay under the control of a cAMP response element (CRE). This assay format is a widely accepted method for screening and characterizing PDE4 inhibitors in a cellular context.[4][5][6]

Principle of the Assay

This assay quantifies the inhibitory effect of this compound on PDE4 activity within a cellular environment. The core principle involves the following steps:

  • Cell Transfection: A host cell line is co-transfected with two plasmids: one expressing a specific PDE4 isoform (e.g., PDE4D7) and another containing a firefly luciferase reporter gene driven by a cAMP response element (CRE).[4] A constitutively expressed Renilla luciferase vector is often co-transfected to serve as an internal control for transfection efficiency and cell viability.[4][5]

  • cAMP Stimulation: Intracellular cAMP levels are elevated using a stimulator of adenylyl cyclase, such as forskolin.[4][5][7]

  • PDE4 Activity: In the absence of an inhibitor, the expressed PDE4 will hydrolyze the newly synthesized cAMP, leading to low levels of CRE-mediated luciferase expression.

  • PDE4 Inhibition by this compound: When cells are treated with this compound, the PDE4 enzyme is inhibited. This leads to an accumulation of intracellular cAMP.

  • Signal Readout: The increased cAMP levels activate the CRE, driving the expression of luciferase. The resulting luminescence is measured and is directly proportional to the inhibitory activity of this compound.

Signaling Pathway

The following diagram illustrates the signaling pathway involved in the this compound cell-based assay.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Forskolin Forskolin Forskolin->AC Activates ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes ML030 This compound ML030->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Luciferase Luciferase Gene CRE->Luciferase Promotes Transcription Light Luminescence Luciferase->Light Produces Experimental_Workflow A 1. Cell Seeding B 2. Transfection A->B C 3. Compound Treatment B->C D 4. Forskolin Stimulation C->D E 5. Incubation D->E F 6. Luciferase Assay E->F G 7. Data Analysis F->G

References

Application Notes and Protocols: Dissolving ML-030 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-030 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). As a key second messenger, cAMP is involved in numerous signaling pathways, particularly those related to inflammation. By inhibiting PDE4, this compound increases cAMP concentrations, leading to the activation of Protein Kinase A (PKA) and subsequent downstream anti-inflammatory effects. Due to its hydrophobic nature, this compound requires an organic solvent for solubilization to be used in most biological research applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

This document provides detailed protocols for the proper dissolution and handling of this compound in DMSO to ensure solution stability, integrity, and optimal performance in downstream experiments.

Chemical Properties and Solubility

This compound is a small molecule with the following chemical properties:

  • Chemical Name: 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine

  • CAS Number: 1013750-77-0

  • Molecular Formula: C₂₀H₂₀N₄O₄S

  • Molecular Weight: 412.5 g/mol

The solubility and preparation of common stock solutions are summarized below.

PropertyValueNotes
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, sterile-filtered DMSO is recommended for cell-based assays.
Solubility in DMSO ≤ 5 mg/mLTo enhance solubility, gentle warming and sonication can be applied.[3]
Stock Solution Prep (1 mg) 2.4242 mL for 1 mMVolume of DMSO to add to 1 mg of this compound powder to achieve the desired concentration.[3]
484.8 µL for 5 mM
242.4 µL for 10 mM
Stock Solution Prep (5 mg) 12.1212 mL for 1 mMVolume of DMSO to add to 5 mg of this compound powder to achieve the desired concentration.[3]
2.4242 mL for 5 mM
1.2121 mL for 10 mM

Mechanism of Action: PDE4 Signaling Pathway

This compound exerts its biological effects by inhibiting the PDE4 enzyme. This action prevents the degradation of cAMP to AMP, thereby increasing intracellular cAMP levels. This accumulation of cAMP activates PKA, which in turn phosphorylates downstream targets like CREB (cAMP response element-binding protein), leading to the modulation of gene transcription and a reduction in inflammatory responses.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC AMP AMP cAMP->AMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP ML030 This compound ML030->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates & Activates Gene Anti-inflammatory Gene Transcription CREB->Gene Promotes Workflow_Dissolution cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage A Weigh 4.125 mg This compound Powder B Add 1 mL Anhydrous DMSO A->B C Vortex for 1-2 minutes B->C D Inspect Solution C->D E Warm to 37°C (5-10 min) D->E Particulates Present G Solution is Ready D->G Fully Dissolved F Sonicate (10-15 min) E->F F->D H Aliquot into Single-Use Tubes G->H I Store at -20°C or -80°C H->I

References

Application Notes and Protocols for ML-030 in Inflammatory Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-030 is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), with notable selectivity for the PDE4A isoform.[1][2][3] PDE4 enzymes are highly expressed in inflammatory cells, such as monocytes and neutrophils, where they play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.[1] By inhibiting the degradation of cAMP, this compound elevates intracellular cAMP levels, which in turn modulates the expression and release of pro-inflammatory and anti-inflammatory mediators.[4] This mechanism of action makes this compound a valuable tool for studying inflammatory processes and for the preclinical evaluation of potential anti-inflammatory therapeutics for diseases like asthma and chronic obstructive pulmonary disease (COPD).[1]

These application notes provide detailed protocols for utilizing this compound to investigate inflammatory responses in vitro, focusing on its effects on cytokine production in immune cells.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate immune cells, leading to the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This process is partly regulated by the intracellular concentration of cAMP. PDE4 enzymes hydrolyze cAMP to AMP, thus downregulating cAMP-mediated signaling.

This compound, by inhibiting PDE4, prevents this degradation, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes while suppressing the expression of pro-inflammatory cytokine genes.[4]

ML-030_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor AC Adenylate Cyclase Receptor->AC Activates ATP ATP ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) PKA->Pro-inflammatory Cytokines Inhibits Transcription Anti-inflammatory Cytokines Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti-inflammatory Cytokines Promotes Transcription

Figure 1: this compound inhibits PDE4, increasing cAMP and modulating cytokine production.

Quantitative Data

This compound is a highly potent inhibitor of PDE4, with an EC50 value of 18.7 nM in a cell-based cyclic nucleotide-gated cation channel biosensor assay.[1][3] It exhibits selectivity for the PDE4A isoform. The inhibitory concentrations (IC50) for various PDE4 isoforms are summarized in the table below.

TargetIC50 (nM)
PDE4A 6.7
PDE4A112.9
PDE4B148.2
PDE4B237.2
PDE4C1452
PDE4D249.2
Table 1: Inhibitory activity of this compound against various PDE4 isoforms. Data sourced from GlpBio and Bertin Bioreagent.[1][2]

The following table presents representative data on the expected inhibitory effect of a selective PDE4 inhibitor on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). Note: This is generalized data, and specific results for this compound should be determined empirically.

This compound Concentration (nM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
115 ± 410 ± 312 ± 5
1045 ± 735 ± 640 ± 8
100 75 ± 9 68 ± 8 72 ± 10
100092 ± 588 ± 690 ± 7
Table 2: Representative dose-dependent inhibition of pro-inflammatory cytokine release by a selective PDE4 inhibitor in LPS-stimulated PBMCs. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Human Monocytic THP-1 Cells

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its effect on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated THP-1 human monocytic cells.

Materials:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

    • To differentiate monocytes into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.

    • After 48 hours, remove the PMA-containing medium and wash the adherent cells twice with warm PBS. Add fresh, serum-free RPMI-1640 medium and rest the cells for 24 hours before treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Pre-treat the differentiated THP-1 cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • LPS Stimulation:

    • Following pre-treatment, stimulate the cells with 1 µg/mL LPS for 6-24 hours at 37°C. Include a vehicle-treated, non-stimulated control group.

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of each cytokine for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value for the inhibition of each cytokine.

Experimental_Workflow_Cytokine_Inhibition Start Start Seed_THP1 Seed THP-1 monocytes in 96-well plate Start->Seed_THP1 Differentiate Differentiate with PMA (100 ng/mL, 48h) Seed_THP1->Differentiate Wash_Rest Wash and rest cells (24h) Differentiate->Wash_Rest Pretreat Pre-treat with this compound or vehicle (1h) Wash_Rest->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 6-24h) Pretreat->Stimulate Collect_Supernatant Collect and clarify supernatants Stimulate->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-6, IL-1β) by ELISA Collect_Supernatant->ELISA Analyze Calculate % inhibition and IC50 values ELISA->Analyze End End Analyze->End

Figure 2: Workflow for assessing this compound's effect on cytokine production.

Troubleshooting and Considerations

  • Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations. A standard cell viability assay (e.g., MTT or LDH assay) should be performed in parallel to ensure that the observed reduction in cytokine levels is not due to cell death.

  • Solubility: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • LPS Potency: The activity of LPS can vary between lots. It is recommended to perform a dose-response experiment with LPS to determine the optimal concentration for stimulating cytokine production in your specific cell line and culture conditions.

  • Kinetic Analysis: The production of different cytokines can have different time courses. Consider performing a time-course experiment (e.g., collecting supernatants at 4, 8, 12, and 24 hours post-LPS stimulation) to determine the optimal time point for measuring the inhibitory effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of PDE4A in inflammatory responses. Its high potency and selectivity make it suitable for in vitro studies aimed at understanding the downstream consequences of elevated cAMP in immune cells. The protocols provided herein offer a framework for characterizing the anti-inflammatory properties of this compound and can be adapted for screening and profiling other potential anti-inflammatory compounds.

References

Application Notes & Protocols for ML-030 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-030 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with a particular selectivity for the PDE4A isoform.[1][2][3] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators. These application notes provide a comprehensive guide for the preclinical experimental design to evaluate the therapeutic potential of this compound.

Mechanism of Action: PDE4 Inhibition

This compound is a triazolothiadiazine that demonstrates high potency in inhibiting PDE4.[1][3] Its mechanism of action centers on the specific inhibition of PDE4 enzymes, which are highly expressed in inflammatory cells such as neutrophils and monocytes.[1] This inhibition leads to an accumulation of intracellular cAMP, which in turn suppresses inflammatory responses.

The selectivity profile of this compound is a key characteristic. It shows a higher affinity for the PDE4A isoform, which may offer a more targeted therapeutic effect with a potentially improved side-effect profile compared to non-selective PDE4 inhibitors.

Signaling Pathway of this compound

ML030_Pathway cluster_cell Inflammatory Cell ML030 This compound PDE4A PDE4A ML030->PDE4A Inhibits cAMP cAMP PDE4A->cAMP Degrades PKA PKA cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Mediators (e.g., TNF-α, IL-23) PKA->Pro_inflammatory Inhibits Transcription Anti_inflammatory Anti-inflammatory Mediators (e.g., IL-10) PKA->Anti_inflammatory Promotes Transcription ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts

Caption: Signaling pathway of this compound in an inflammatory cell.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValueReference
Cell-based cyclic nucleotide-gated cation channel biosensor assayEC5018.7 nM[1][2]

Table 2: In Vitro Selectivity of this compound against PDE4 Isoforms

PDE4 IsoformIC50Reference
PDE4A6.7 nM[2]
PDE4A112.9 nM[2]
PDE4B148.2 nM[2]
PDE4B237.2 nM[2]
PDE4C1452 nM[2]
PDE4D249.2 nM[2]

Experimental Protocols

A structured preclinical evaluation is essential to determine the therapeutic potential and safety profile of this compound. The following protocols outline key experiments.

Preclinical Experimental Workflow

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety & Toxicology A Target Engagement Assay (cAMP Measurement) B Cytokine Release Assay (LPS-stimulated PBMCs) A->B C In Vitro Toxicity (e.g., HepG2, HEK293) B->C D Pharmacokinetic (PK) Studies (Rodent) C->D E Animal Model of Inflammation (e.g., LPS-induced lung injury) D->E F Dose-Response Studies E->F G Acute Toxicity Study (Rodent) F->G H Repeat-Dose Toxicity Study (Rodent) G->H

Caption: Proposed preclinical experimental workflow for this compound.

Protocol 1: Target Engagement - Intracellular cAMP Measurement

Objective: To confirm that this compound increases intracellular cAMP levels in a dose-dependent manner in relevant immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Forskolin (adenylyl cyclase activator)

  • cAMP competition ELISA kit

  • Cell lysis buffer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.

  • Seed 1 x 10^6 cells/well in a 96-well plate.

  • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes.

  • Stimulate the cells with 10 µM forskolin for 15 minutes to induce cAMP production.

  • Lyse the cells using the provided lysis buffer from the ELISA kit.

  • Measure intracellular cAMP levels using a competitive ELISA kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of this compound to determine the EC50.

Protocol 2: In Vitro Efficacy - Cytokine Release Assay

Objective: To assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Materials:

  • Human PBMCs

  • RPMI-1640 medium, 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α and IL-6 ELISA kits

Procedure:

  • Isolate and culture PBMCs as described in Protocol 1.

  • Seed 1 x 10^6 cells/well in a 96-well plate.

  • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.

  • Stimulate the cells with 100 ng/mL LPS for 24 hours.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Plot the cytokine concentration against the log concentration of this compound to determine the IC50 for the inhibition of each cytokine.

Protocol 3: In Vivo Efficacy - LPS-Induced Acute Lung Injury Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute inflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., DMSO/saline)

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Cell counter

  • Mouse TNF-α and IL-6 ELISA kits

Procedure:

  • Acclimatize mice for at least one week.

  • Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

  • Administer this compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) 1 hour prior to LPS challenge.

  • Anesthetize mice and instill LPS (e.g., 1 mg/kg) intranasally to induce lung injury.

  • At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice.

  • Perform a bronchoalveolar lavage (BAL) to collect lung fluid.

  • Count the total number of inflammatory cells (especially neutrophils) in the BAL fluid.

  • Measure the levels of TNF-α and IL-6 in the BAL fluid using ELISA.

  • Collect lung tissue for histological analysis to assess inflammation and injury.

Logical Relationship for In Vivo Study Design

InVivo_Logic A Hypothesis: This compound reduces inflammation in vivo B Select Animal Model: LPS-induced lung injury A->B C Define Treatment Groups: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) B->C D Administer Treatment & Induce Injury C->D E Measure Primary Endpoints: - BALF cell count - BALF cytokine levels - Lung histology D->E F Data Analysis & Interpretation E->F G Conclusion on In Vivo Efficacy F->G

Caption: Logical flow for designing an in vivo efficacy study for this compound.

Safety and Toxicology

A preliminary assessment of the safety and toxicity of this compound is crucial before proceeding to more extensive preclinical and clinical development.

In Vitro Cytotoxicity

Objective: To determine the cytotoxic potential of this compound on human cell lines.

Protocol:

  • Utilize cell lines such as HepG2 (liver) and HEK293 (kidney) to assess potential organ-specific toxicity.

  • Expose cells to a wide range of this compound concentrations for 24-72 hours.

  • Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

  • Calculate the CC50 (50% cytotoxic concentration).

Acute In Vivo Toxicity

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Protocol:

  • Use a rodent model (e.g., mice or rats).

  • Administer single, escalating doses of this compound.

  • Monitor animals for clinical signs of toxicity, body weight changes, and mortality for up to 14 days.

  • Perform gross necropsy at the end of the study.

Disclaimer

The experimental protocols described herein are intended as a general guide for the preclinical evaluation of this compound. Specific experimental details, including doses, time points, and choice of models, should be optimized based on emerging data and the specific therapeutic indication being pursued. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for ML-030 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ML-030, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in various cell culture experiments. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on cell viability, apoptosis, and cell cycle progression.

Introduction to this compound

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which can modulate various cellular processes. This compound has demonstrated high potency in cell-based assays, with an effective concentration (EC50) of 18.7 nM in HEK293 cells.[1] Its selectivity for PDE4 over other phosphodiesterase families makes it a valuable tool for studying the role of the cAMP signaling pathway in health and disease.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Researchers should use this information as a starting point for determining the optimal concentration for their specific cell line and experimental conditions.

ParameterValueCell LineReference
EC50 18.7 nMHEK293[1]
IC50 (PDE4A) 6.7 nM-[1]
IC50 (PDE4A1) 12.9 nM-[1]
IC50 (PDE4B1) 48.2 nM-[1]
IC50 (PDE4B2) 37.2 nM-[1]
IC50 (PDE4C1) 452 nM-[1]
IC50 (PDE4D2) 49.2 nM-[1]

Note: The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific endpoint being measured. It is highly recommended to perform a dose-response curve to determine the optimal working concentration for your experiment. Based on the potency of this compound and typical concentrations used for other potent PDE4 inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments.

Signaling Pathway

This compound exerts its effects by modulating the intracellular concentration of cAMP. The following diagram illustrates the canonical cAMP signaling pathway affected by this compound.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates ML030 This compound ML030->PDE4 Inhibits

Figure 1: this compound inhibits PDE4, leading to increased cAMP levels and activation of downstream signaling pathways like PKA/CREB.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability (Cytotoxicity) Assay using MTT

This protocol describes how to determine the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 10 nM, 100 nM, 1 µM, 5 µM, and 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., determined from the MTT assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • For adherent cells, gently trypsinize and combine with the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes how to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram provides a general workflow for conducting cell culture experiments with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Dose_Response Perform Dose-Response (e.g., MTT Assay) Stock_Solution->Dose_Response Cell_Culture Culture Cells of Interest Cell_Culture->Dose_Response Select_Concentrations Select Concentrations for Further Assays Dose_Response->Select_Concentrations Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Select_Concentrations->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Assay (PI Staining) Select_Concentrations->Cell_Cycle_Assay Data_Analysis Analyze and Interpret Data (e.g., IC50, % Apoptosis, Cell Cycle Distribution) Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Figure 2: General experimental workflow for studying the effects of this compound in cell culture.

References

Application Notes and Protocols for Phosphodiesterase 4 (PDE4) Inhibition Assay with ML-030

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP.[1] This second messenger is integral to a vast array of physiological processes, including inflammatory responses, immune cell function, and neural activity.[2] By degrading cAMP, PDE4 effectively terminates its signaling cascade. The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are expressed in various tissues, including immune cells, respiratory cells, and cells of the central nervous system.[3][4]

Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA).[4] This cascade of events ultimately suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, making PDE4 a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[4][5] ML-030 is a potent inhibitor of PDE4, demonstrating nanomolar efficacy against several PDE4 isoforms.[6][7][8] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against PDE4 using both biochemical and cell-based assay formats.

Data Presentation

The inhibitory activity of this compound against various human PDE4 isoforms is summarized below. This data highlights the potency of this compound as a PDE4 inhibitor.

Table 1: Inhibitory Activity (IC50) of this compound against Human PDE4 Isoforms

PDE4 IsoformIC50 (nM)
PDE4A6.7[6][7][8]
PDE4A112.9[6][7][8]
PDE4B148.2[6][7][8]
PDE4B237.2[6][7][8]
PDE4C1452[6][7][8]
PDE4D249.2[6][7][8]

Table 2: Cell-Based Activity of this compound

Assay TypeEC50 (nM)
Cell-Based Assay18.7[7][8]

Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for PDE4 inhibitors like this compound.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Hormone/ Neurotransmitter GPCR GPCR Signal->GPCR AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Response Cellular Response (e.g., ↓ Inflammation) PKA->Response ML030 This compound ML030->PDE4 Inhibits

Caption: PDE4 signaling pathway and inhibitor mechanism.

Experimental Protocols

Two primary assay formats are presented for evaluating the inhibitory effect of this compound on PDE4 activity: a biochemical fluorescence polarization assay and a cell-based luciferase reporter assay.

Protocol 1: Biochemical PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a homogeneous, fluorescence polarization (FP) assay to measure the inhibition of recombinant human PDE4 by this compound. The assay is based on the principle that a small, fluorescently labeled cAMP molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes the tracer, the resulting labeled 5'-AMP is captured by a binding agent, forming a large, slowly tumbling complex with high fluorescence polarization. Inhibitors of PDE4 will prevent this hydrolysis, thus maintaining a low polarization signal.

Materials:

  • Recombinant Human PDE4 enzyme (e.g., PDE4B1, PDE4D2)

  • FAM-labeled cAMP (fluorescent tracer)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 1 mM DTT)

  • Binding Agent (specific for 5'-AMP)

  • This compound

  • DMSO (for compound dilution)

  • 96-well or 384-well black, low-binding microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in PDE Assay Buffer to create a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound or vehicle control (PDE Assay Buffer with DMSO) to the appropriate wells of the microplate.

    • Prepare a "No Enzyme" control by adding 5 µL of PDE Assay Buffer to designated wells.

    • Prepare a "100% Activity" control by adding 5 µL of vehicle control to designated wells.

  • Enzyme Addition:

    • Thaw the recombinant PDE4 enzyme on ice.

    • Dilute the PDE4 enzyme to the desired working concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal window.

    • Add 20 µL of the diluted PDE4 enzyme to all wells except the "No Enzyme" control. Add 20 µL of PDE Assay Buffer to the "No Enzyme" control wells.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Reaction:

    • Prepare the FAM-cAMP substrate solution by diluting the stock in PDE Assay Buffer to the desired final concentration (typically in the low nanomolar range).

    • Initiate the enzymatic reaction by adding 25 µL of the FAM-cAMP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Prepare the Binding Agent solution by diluting it in the appropriate buffer as per the manufacturer's instructions.

    • Stop the reaction and initiate detection by adding 50 µL of the diluted Binding Agent to all wells.

    • Incubate for 30 minutes at room temperature with gentle agitation, protected from light.

    • Read the fluorescence polarization on a microplate reader (Excitation: ~485 nm, Emission: ~528 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the "100% Activity" and "No Enzyme" controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Prep_ML030 Prepare this compound serial dilutions Add_ML030 Add this compound/vehicle to plate Prep_ML030->Add_ML030 Prep_Enzyme Prepare PDE4 enzyme solution Add_Enzyme Add PDE4 enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare FAM-cAMP substrate Add_Substrate Add FAM-cAMP substrate Prep_Substrate->Add_Substrate Prep_Binding Prepare Binding Agent Add_Binding Add Binding Agent Prep_Binding->Add_Binding Add_ML030->Add_Enzyme Incubate1 Incubate (10 min) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (60 min) Add_Substrate->Incubate2 Incubate2->Add_Binding Incubate3 Incubate (30 min) Add_Binding->Incubate3 Read_FP Read Fluorescence Polarization Incubate3->Read_FP Analyze Calculate % Inhibition & IC50 Read_FP->Analyze

Caption: Workflow for the PDE4 FP inhibition assay.

Protocol 2: Cell-Based PDE4 Inhibition Assay (Luciferase Reporter)

This protocol describes a cell-based assay to measure the inhibition of endogenous or overexpressed PDE4 by this compound in a cellular context. The assay utilizes a luciferase reporter gene under the control of a cAMP response element (CRE).[9] Inhibition of PDE4 increases intracellular cAMP levels, leading to the activation of CRE-mediated transcription and a subsequent increase in luciferase expression, which is quantified by measuring luminescence.

Materials:

  • HEK293 cells (or other suitable cell line)

  • CRE-luciferase reporter vector

  • Vector for constitutive expression of Renilla luciferase (for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • Forskolin (or other adenylyl cyclase activator)

  • This compound

  • DMSO

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium.

    • Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of the assay.

    • Co-transfect the cells with the CRE-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24-48 hours to allow for vector expression.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Aspirate the old medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the compound for 30-60 minutes at 37°C.

  • Cell Stimulation:

    • Prepare a solution of forskolin in cell culture medium at a concentration that elicits a submaximal cAMP response (to allow for potentiation by the inhibitor).

    • Add the forskolin solution to all wells (except for unstimulated controls) and incubate for an appropriate time (e.g., 4-6 hours) at 37°C to induce cAMP production and subsequent luciferase expression.

  • Lysis and Luminescence Measurement:

    • Remove the medium and lyse the cells according to the protocol of the dual-luciferase reporter assay system.

    • Measure the firefly luciferase activity in the cell lysates using a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same samples for normalization of transfection efficiency.

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity for each this compound concentration compared to the vehicle-treated, forskolin-stimulated control.

    • Plot the fold induction against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Luciferase_Assay_Workflow cluster_cellprep Cell Preparation cluster_treatment Treatment & Stimulation cluster_readout Readout & Analysis Seed_Cells Seed cells in 96-well plate Transfect Co-transfect with CRE-Luc & Renilla vectors Seed_Cells->Transfect Incubate1 Incubate (24-48h) Transfect->Incubate1 Add_ML030 Add this compound/vehicle Incubate1->Add_ML030 Incubate2 Pre-incubate (30-60 min) Add_ML030->Incubate2 Add_Forskolin Stimulate with Forskolin Incubate2->Add_Forskolin Incubate3 Incubate (4-6h) Add_Forskolin->Incubate3 Lyse_Cells Lyse cells Incubate3->Lyse_Cells Measure_Lumi Measure Firefly & Renilla Luminescence Lyse_Cells->Measure_Lumi Analyze Normalize data & calculate EC50 Measure_Lumi->Analyze

Caption: Workflow for the cell-based luciferase reporter assay.

References

ML-030: A Selective PDE4A Inhibitor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-030 is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), with a notable preference for the PDE4A isoform. While direct applications of this compound in neuroscience are not yet extensively documented in peer-reviewed literature, its mechanism of action positions it as a valuable tool for investigating the role of the cyclic adenosine monophosphate (cAMP) signaling pathway in the central nervous system (CNS). Dysregulation of PDE4 and cAMP is associated with a range of neurological and psychiatric disorders, including depression, cognitive impairments, and neuroinflammation. These application notes provide a comprehensive overview of this compound's biochemical properties and offer detailed, adaptable protocols for its use in neuroscience research, based on established methodologies for other PDE4 inhibitors.

Introduction to this compound

This compound is a triazolothiadiazine compound identified as a potent inhibitor of PDE4.[1][2] The PDE4 enzyme family is the primary regulator of cAMP levels within the CNS, making its members attractive targets for therapeutic intervention in neurological diseases.[3][4] this compound's selectivity for the PDE4A isoform offers researchers a tool to dissect the specific roles of this subtype in neuronal function and pathology.[2]

Chemical Properties:

  • Formal Name: 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][3][5][6]thiadiazine[2]

  • CAS Number: 1013750-77-0[2]

  • Molecular Formula: C₂₀H₂₀N₄O₄S[2]

  • Formula Weight: 412.5[2]

  • Solubility: Soluble in DMSO (e.g., up to 5 mg/mL)[2][7]

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of PDE4, specifically PDE4A. PDE4 enzymes hydrolyze cAMP to AMP, thus terminating its signaling cascade. By inhibiting PDE4A, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA).[3] This signaling pathway is crucial for a multitude of neuronal processes, including synaptic plasticity, gene expression, and inflammatory responses.[3][4]

extracellular Extracellular Signal (e.g., Neurotransmitter) receptor GPCR extracellular->receptor ac Adenylate Cyclase receptor->ac camp cAMP ac->camp atp ATP atp->ac converts pde4a PDE4A camp->pde4a hydrolyzed by pka Protein Kinase A (PKA) camp->pka activates amp AMP pde4a->amp ml030 This compound ml030->pde4a inhibits downstream Downstream Cellular Responses (e.g., Synaptic Plasticity, Gene Expression) pka->downstream

Figure 1: this compound mechanism of action in the cAMP signaling pathway.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against various PDE4 isoforms.

TargetActivityValueReference
PDE4 EC₅₀ 18.7 nM (cell-based cyclic nucleotide-gated cation channel biosensor assay)[2]
PDE4A IC₅₀ 6.7 nM[2]
PDE4A1 IC₅₀ 12.9 nM[7]
PDE4B1 IC₅₀ 48.2 nM[2]
PDE4B2 IC₅₀ 37.2 nM[2]
PDE4C1 IC₅₀ 452 nM[2]
PDE4D2 IC₅₀ 49.2 nM[2]

Potential Applications in Neuroscience Research

Based on the known roles of PDE4A in the CNS, this compound can be a valuable tool for investigating:

  • Cognitive Enhancement: Studying the role of PDE4A in learning and memory processes. PDE4 inhibitors have been shown to have pro-cognitive effects.[4]

  • Neuroinflammation: Investigating the anti-inflammatory potential of PDE4A inhibition in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, or in response to neuronal injury.[3][8]

  • Mood Disorders: Exploring the involvement of PDE4A in the pathophysiology of depression and anxiety. Inhibition of PDE4A and PDE4D has been linked to antidepressant-like effects.[4]

  • Synaptic Plasticity: Examining the effects of selective PDE4A inhibition on long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.

Experimental Protocols

The following are detailed, adaptable protocols for utilizing this compound in neuroscience research.

In Vitro Neuroinflammation Assay in Microglia

This protocol assesses the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • Reagents for nitric oxide (NO) quantification (Griess reagent)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • Reagents for cell viability assay (e.g., MTS or MTT)

Procedure:

  • Cell Culture: Plate microglial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a control group without LPS stimulation.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis of NO and cytokines.

  • Nitric Oxide Assay: Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Cell Viability: Assess the viability of the remaining cells using an MTS or MTT assay to control for potential cytotoxicity of the compound.

  • Data Analysis: Normalize the data to the vehicle-treated, LPS-stimulated group and determine the IC₅₀ of this compound for the inhibition of inflammatory markers.

start Start plate_cells Plate Microglial Cells start->plate_cells pre_treat Pre-treat with this compound or Vehicle plate_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cell_viability Cell Viability Assay (MTS/MTT) incubate->cell_viability analyze_no Nitric Oxide Assay (Griess Reagent) collect_supernatant->analyze_no analyze_cytokines Cytokine ELISA (TNF-α, IL-6) collect_supernatant->analyze_cytokines end End analyze_no->end analyze_cytokines->end cell_viability->end

Figure 2: Workflow for in vitro neuroinflammation assay.
Electrophysiological Recording of Synaptic Plasticity in Hippocampal Slices

This protocol outlines how to investigate the effect of this compound on long-term potentiation (LTP) in acute hippocampal slices.

Materials:

  • Rodent (mouse or rat)

  • Dissection tools and vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber for brain slices

  • Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)

  • This compound (stock solution in DMSO)

  • High-frequency stimulation (HFS) protocol generator

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in aCSF for at least 1 hour.

  • Baseline Recording: Transfer a slice to the recording chamber and obtain stable baseline recordings of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals. Record for at least 20 minutes to ensure a stable baseline.

  • Compound Application: Perfuse the slice with aCSF containing this compound at the desired concentration (e.g., 100 nM - 1 µM) or vehicle for 20-30 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation).

  • Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS to measure the magnitude and stability of LTP.

  • Data Analysis: Measure the slope of the fEPSP and express the post-HFS responses as a percentage of the pre-HFS baseline. Compare the degree of potentiation between this compound-treated and vehicle-treated slices.

Behavioral Assessment of Cognition in Rodents

This protocol describes the use of the Novel Object Recognition (NOR) test to assess the pro-cognitive effects of this compound.

Materials:

  • Rodents (mice or rats)

  • Open field arena

  • Two sets of identical objects for familiarization

  • One novel object for testing

  • Video tracking software

  • This compound formulation for in vivo administration (e.g., in saline with a solubilizing agent)

Procedure:

  • Habituation: Habituate the animals to the empty open field arena for a few days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specific time point before the training session (e.g., 30 minutes).

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Testing Phase: Replace one of the familiar objects with a novel object and return the animal to the arena for a test session (e.g., 5 minutes).

  • Data Acquisition: Record the exploration time for both the familiar and the novel object using video tracking software.

  • Data Analysis: Calculate a discrimination index (DI) as the ratio of time spent exploring the novel object to the total exploration time. A higher DI indicates better recognition memory. Compare the DI between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a potent and selective PDE4A inhibitor that holds significant promise as a tool compound for neuroscience research. Its ability to modulate the cAMP signaling pathway provides a means to investigate the roles of PDE4A in cognitive function, neuroinflammation, and mood regulation. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in various in vitro and in vivo models of neurological function and disease. As with any pharmacological tool, appropriate dose-response studies and controls are essential for robust and reproducible findings.

References

Troubleshooting & Optimization

ML-030 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-030, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The primary focus is to address common solubility issues encountered when preparing this compound for experiments in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of phosphodiesterase 4 (PDE4), with particular selectivity for the PDE4A isoform. PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This modulation can lead to a variety of cellular responses, including the suppression of inflammatory processes.

Q2: What are the known solubility properties of this compound?

Published data on the aqueous solubility of this compound is limited. However, its chemical structure suggests it is a hydrophobic compound. The primary known solubility characteristic is in dimethyl sulfoxide (DMSO).

Quantitative Solubility Data for this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)≤ 5 mg/mL[1][2]

Q3: Why is my this compound precipitating when I dilute it in my aqueous buffer (e.g., PBS, Tris, HEPES)?

Precipitation of this compound upon dilution from a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound is poorly soluble in water. When the DMSO concentration is significantly lowered by dilution, the aqueous environment cannot maintain the this compound in solution, leading to the formation of a precipitate. It is crucial to ensure that the final concentration of this compound in your assay medium is below its aqueous solubility limit at that specific buffer composition and temperature.

Q4: What is the recommended method for preparing a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10 mM is often a good starting point. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]

Q5: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?

Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is always best practice to determine the specific tolerance of your cell line by running a vehicle control experiment. The final DMSO concentration in your experiments should be kept as low as possible, ideally below 0.1%.[3]

Troubleshooting Guide: this compound Solubility Issues

This guide provides step-by-step protocols and tips to overcome solubility challenges with this compound in aqueous buffers for your experiments.

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.

Protocol 1: Standard Dilution from DMSO Stock

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • This compound has a molecular weight of 412.5 g/mol . To prepare a 10 mM stock, dissolve 4.125 mg of this compound in 1 mL of DMSO.

  • Warm the stock solution gently.

    • Before use, you can warm the stock solution to 37°C to aid in dissolution.[1][2]

  • Perform serial dilutions in your aqueous buffer.

    • To minimize precipitation, perform serial dilutions rather than a single large dilution.

    • When diluting, add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing.

  • Visually inspect for precipitation.

    • After each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration is likely too high for that buffer.

Protocol 2: Using a Co-solvent

If precipitation persists, a co-solvent can help to increase the solubility of this compound in your final working solution.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare an intermediate dilution in a co-solvent compatible with your assay.

    • Common co-solvents include ethanol, polyethylene glycol (PEG), or Cremophor EL.

    • For example, make a 1:10 intermediate dilution of your DMSO stock in ethanol.

  • Add the intermediate dilution to your final aqueous buffer.

    • Slowly add the co-solvent/ML-030 mixture to your final buffer with vigorous stirring.

  • Ensure the final concentration of the co-solvent is compatible with your experimental system.

Quantitative Data on Common Co-solvents

Co-solventTypical Final Concentration in AssayConsiderations
Ethanol< 1%Can have biological effects on cells.
Polyethylene Glycol (PEG) 300/4001-10%Generally well-tolerated by cells.
Cremophor EL< 0.1%Can cause cell lysis at higher concentrations.
Issue 2: Cloudiness or haze in the final working solution.

This may indicate the formation of very fine precipitates or micelles.

Troubleshooting Steps:

  • Sonication: After dilution, sonicate the solution in a water bath for 5-10 minutes. This can help to break up small aggregates and improve dissolution.[1][2]

  • Heating: Gently warm the solution to 37°C. Increased temperature can enhance solubility.[1][2]

  • pH Adjustment: The solubility of some compounds is pH-dependent. If your experimental system allows, you can try adjusting the pH of your buffer. However, the effect of pH on this compound solubility is not documented.

  • Use of Pluronic F-68: Adding a small amount (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your buffer can help to stabilize the compound and prevent precipitation.

Experimental Protocols & Visualizations

Signaling Pathway of this compound Action

This compound, as a PDE4 inhibitor, modulates the cyclic AMP (cAMP) signaling pathway. The following diagram illustrates this pathway.

ML-030_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP ML030 This compound ML030->PDE4 Inhibits Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors Phosphorylates EPAC->Downstream\nEffectors Activates Cellular\nResponse Cellular Response Downstream\nEffectors->Cellular\nResponse

This compound inhibits PDE4, increasing cAMP levels and activating downstream signaling.
General Experimental Workflow for In Vitro PDE4 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on PDE4 in a cell-based assay.

PDE4_Inhibition_Workflow Start Start Prepare_ML030 Prepare this compound Stock (10 mM in DMSO) Start->Prepare_ML030 Serial_Dilution Serially Dilute this compound in Assay Buffer Prepare_ML030->Serial_Dilution Pretreat Pre-treat Cells with Diluted this compound Serial_Dilution->Pretreat Cell_Seeding Seed Cells in Microplate Incubate_Cells Incubate Cells (e.g., 24h) Cell_Seeding->Incubate_Cells Incubate_Cells->Pretreat Stimulate Stimulate Cells to Induce cAMP Production (e.g., with Forskolin) Pretreat->Stimulate Lyse_Cells Lyse Cells to Release cAMP Stimulate->Lyse_Cells cAMP_Assay Measure cAMP Levels (e.g., ELISA, HTRF) Lyse_Cells->cAMP_Assay Data_Analysis Data Analysis: Calculate IC50 cAMP_Assay->Data_Analysis End End Data_Analysis->End

A typical workflow for evaluating this compound's in vitro PDE4 inhibitory activity.

Disclaimer: The information provided in this technical support center is for research purposes only. The protocols and suggestions are based on general knowledge of handling hydrophobic compounds and may need to be optimized for your specific experimental conditions. Always perform appropriate validation and control experiments.

References

ML-030 Technical Support Center: Improving Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of ML-030 in solution for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in high-purity DMSO. For optimal stability, store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles.[2]

Storage Recommendations for this compound Stock Solutions in DMSO

Storage TemperatureRecommended Duration
-20°CUp to 1 month[2]
-80°CUp to 6 months[2]

To enhance solubility when preparing the stock solution, you can warm the tube to 37°C and sonicate for a short period.[2]

Q2: What is the best way to dilute my this compound DMSO stock into an aqueous experimental buffer?

A2: Direct dilution of a concentrated DMSO stock into an aqueous buffer can sometimes lead to precipitation of the compound.[3] To minimize this, it is advisable to perform serial dilutions of the DMSO stock in DMSO first, before adding the final, less concentrated DMSO solution to your aqueous experimental medium.[3] The final concentration of DMSO in your assay should be kept low (typically ≤ 0.1%) to avoid off-target effects, and a vehicle control (buffer with the same final DMSO concentration) should always be included in your experiments.[3]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be influenced by several factors including pH, temperature, and the presence of other molecules.[4][5] While specific degradation pathways for this compound in aqueous buffers are not extensively documented in publicly available literature, compounds with similar heterocyclic structures can be susceptible to hydrolysis, particularly at non-neutral pH.[6] It is recommended to prepare fresh dilutions in aqueous buffer for each experiment and to avoid prolonged storage of this compound in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue 1: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer.

This is a common issue for compounds with low aqueous solubility. The following steps can help you troubleshoot and resolve this problem.

Troubleshooting Workflow for this compound Precipitation

This compound Precipitation Workflow start Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to < 0.1% check_dmso->reduce_dmso Yes check_solubility Is this compound concentration exceeding its solubility limit in the final buffer? check_dmso->check_solubility No serial_dilution Perform serial dilutions in DMSO before adding to aqueous buffer. reduce_dmso->serial_dilution serial_dilution->check_solubility lower_concentration Lower the final concentration of this compound. check_solubility->lower_concentration Yes add_surfactant Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer. check_solubility->add_surfactant No end Precipitation Resolved lower_concentration->end test_cosolvent If compatible with the assay, consider using a co-solvent system. add_surfactant->test_cosolvent test_cosolvent->end

Caption: A flowchart to diagnose and resolve this compound precipitation issues.

Recommended Actions to Prevent Precipitation

StrategyDescription
Optimize DMSO Concentration Ensure the final DMSO concentration in your aqueous solution is as low as possible, ideally below 0.1%.[3]
Serial Dilution in DMSO Before adding to the aqueous buffer, perform serial dilutions of your concentrated this compound stock in pure DMSO to a lower concentration.[3]
Lower Final this compound Concentration If precipitation persists, you may be exceeding the solubility limit of this compound in your specific buffer. Try lowering the final working concentration.
Incorporate Surfactants For some assays, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to maintain the solubility of hydrophobic compounds.[7]
Use of Co-solvents In some instances, a co-solvent system (e.g., a mixture of buffer and a water-miscible organic solvent) can improve solubility. However, the compatibility of the co-solvent with your experimental system must be validated.[7]

Issue 2: My this compound solution seems to lose activity over time in my experimental setup.

Loss of activity can be due to chemical degradation of the compound. The stability of this compound in your specific experimental buffer and conditions should be verified.

Experimental Protocol: Assessing this compound Stability in Aqueous Buffer

This protocol provides a framework to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound over time in a specific aqueous buffer at a defined temperature.

Materials:

  • This compound

  • High-purity DMSO

  • Your aqueous experimental buffer (e.g., PBS, Tris-HCl)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid, to be optimized)

  • Temperature-controlled incubator or water bath

Experimental Workflow for this compound Stability Assessment

This compound Stability Protocol prep_stock Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). prep_working Dilute the stock solution into the aqueous test buffer to the final working concentration. prep_stock->prep_working time_zero Immediately take a sample for HPLC analysis (T=0). prep_working->time_zero incubate Incubate the remaining solution at the desired experimental temperature (e.g., 37°C). time_zero->incubate time_points Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). incubate->time_points hplc_analysis Analyze all samples by HPLC to quantify the remaining concentration of this compound. time_points->hplc_analysis plot_data Plot the concentration of this compound versus time to determine the degradation rate. hplc_analysis->plot_data

Caption: A step-by-step workflow for determining the stability of this compound.

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of this compound in your mobile phase.

    • Inject each standard into the HPLC and record the peak area.

    • Plot peak area versus concentration to generate a standard curve.

  • Prepare the Test Solution:

    • Prepare a fresh, concentrated stock solution of this compound in DMSO.

    • Dilute the stock solution into your pre-warmed aqueous experimental buffer to your final desired working concentration. Ensure the final DMSO concentration is consistent with your experiments.

  • Incubation and Sampling:

    • Immediately after preparation (T=0), take an aliquot of the test solution for HPLC analysis.

    • Incubate the remaining solution at your experimental temperature (e.g., 25°C or 37°C).

    • Collect additional aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). Store samples at -80°C until analysis if they cannot be analyzed immediately.

  • HPLC Analysis:

    • Analyze all collected samples by HPLC.

    • Use the standard curve to determine the concentration of this compound in each sample based on the peak area.

  • Data Analysis:

    • Plot the concentration of this compound as a percentage of the T=0 concentration versus time.

    • This will provide a stability profile of this compound in your specific experimental conditions.

Interpreting the Results:

  • Stable: If the concentration of this compound remains >90% of the initial concentration over the course of your experiment, it is considered stable under those conditions.

  • Unstable: A significant decrease in concentration indicates degradation. If this compound is found to be unstable, consider the following mitigation strategies:

    • Prepare fresh solutions immediately before use.

    • Reduce the incubation time of your experiment if possible.

    • Investigate the effect of pH on stability and adjust your buffer if your experiment allows. Some compounds are more stable at a specific pH range.[4][5]

Signaling Pathway Considerations

While the direct signaling pathway of this compound's chemical degradation is not defined, its biological mechanism of action is as a PDE4 inhibitor. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). Maintaining the stability of this compound in solution is critical to ensure that the observed biological effects are a true representation of its PDE4 inhibitory activity.

Simplified PDE4 Signaling Pathway

PDE4 Signaling Pathway ATP ATP AC Adenylate Cyclase (AC) ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC AMP AMP PDE4->AMP ML030 This compound ML030->PDE4 Inhibits Downstream Downstream Cellular Effects PKA->Downstream EPAC->Downstream

References

ML-030 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML-030 in cellular assays. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.

FAQs: this compound General Information

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), with a particular selectivity for the PDE4A isoform. Its primary mechanism of action is to prevent the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This modulation of cAMP signaling can impact various cellular processes.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved, aliquoting and storing at -80°C can minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or No Effect on cAMP Levels

Possible Cause 1: Suboptimal Assay Conditions

  • Solution: Ensure that the cell density, stimulation time, and concentration of the stimulating agent (e.g., forskolin) are optimized for your specific cell line. The timing of this compound pre-incubation is also critical and should be optimized.

Possible Cause 2: Cell Line Unresponsive to PDE4 Inhibition

  • Solution: Verify the expression of PDE4, particularly the PDE4A isoform, in your cell line of interest using techniques like qPCR or Western blotting. Cell lines with low or absent PDE4 expression will not respond to this compound.

Possible Cause 3: Reagent Degradation

  • Solution: Ensure that both this compound and the stimulating agents are fresh and have been stored correctly. Repeated freeze-thaw cycles of this compound stock solutions should be avoided.

Issue 2: Unexpected Cellular Phenotypes or Cytotoxicity

Possible Cause 1: Off-Target Effects

  • Solution: While comprehensive public data on the broad off-target profile of this compound is limited, unexpected cellular effects could arise from interactions with other proteins. It is crucial to include appropriate controls in your experiments. Consider testing this compound in a counterscreen against a panel of common off-targets, such as a kinase panel, to identify potential unintended interactions.

Possible Cause 2: High Compound Concentration

  • Solution: High concentrations of any compound can lead to non-specific effects and cytotoxicity. It is essential to perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line and assay. Start with a broad range of concentrations to identify the window of on-target activity versus non-specific or toxic effects.

Possible Cause 3: Solvent Toxicity

  • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cellular assay is at a non-toxic level, typically below 0.5%. Include a vehicle-only control in all experiments to account for any effects of the solvent.

Data Presentation

Table 1: On-Target Activity of this compound against PDE4 Isoforms

PDE4 IsoformIC50 (nM)
PDE4A6.7
PDE4B148.2
PDE4B237.2
PDE4C1452
PDE4D249.2

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Note: Extensive public data on the off-target activity and cytotoxicity (IC50 values in various cell lines) of this compound is not currently available. Researchers are encouraged to perform their own cytotoxicity assays to determine the appropriate concentration range for their specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: cAMP Measurement Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a pre-optimized duration (e.g., 30-60 minutes).

  • Stimulation: Add a cAMP-inducing agent (e.g., forskolin) to the wells and incubate for the optimized stimulation time.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (including a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the this compound concentration to determine the IC50 value.

Visualizations

cluster_0 Troubleshooting Workflow: Inconsistent cAMP Response Start Start Check_Assay_Conditions Review Assay Parameters (Cell Density, Timings) Start->Check_Assay_Conditions Check_Cell_Line Verify PDE4 Expression (qPCR/Western) Check_Assay_Conditions->Check_Cell_Line Parameters OK Check_Reagents Confirm Reagent Integrity (Fresh Stocks) Check_Cell_Line->Check_Reagents Expression Confirmed Resolved Resolved Check_Reagents->Resolved Reagents OK

Caption: Troubleshooting inconsistent cAMP response.

cluster_1 This compound Mechanism of Action ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 Downstream_Effectors Downstream cAMP Effectors (e.g., PKA) cAMP->Downstream_Effectors Activation AMP AMP PDE4->AMP ML030 This compound ML030->PDE4 Inhibition

Caption: this compound signaling pathway.

cluster_2 Experimental Workflow: Off-Target Assessment Start Start Unexpected_Phenotype Observe Unexpected Cellular Phenotype Start->Unexpected_Phenotype Dose_Response Perform Dose-Response Cytotoxicity Assay Unexpected_Phenotype->Dose_Response Counterscreen Conduct Off-Target Counterscreen (e.g., Kinase Panel) Dose_Response->Counterscreen If phenotype is not dose-dependent cytotoxicity Analyze_Data Analyze and Correlate On- and Off-Target Activities Counterscreen->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

Caption: Assessing potential off-target effects.

optimizing ML-030 incubation time for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental conditions and troubleshooting common issues when working with ML-030, a potent phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream effectors like Protein Kinase A (PKA), which in turn modulates the activity of multiple cellular processes, including inflammation and cellular signaling.[1][2]

Q2: What is a typical starting point for this compound incubation time in a cell-based assay?

A2: For initial experiments, a pre-incubation time of 30 to 60 minutes is a common starting point for PDE4 inhibitors like this compound in cell-based assays.[3] Time-course experiments with other PDE4 inhibitors have shown that a significant cellular response is often observed within this timeframe, with signals reaching a plateau around 60 minutes.[3] However, the optimal time can vary depending on the cell type and specific assay endpoint.

Q3: How can I optimize the incubation time for my specific experiment?

A3: To optimize the incubation time, it is recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound (e.g., a concentration around the expected IC50) and measuring the response at multiple time points (e.g., 15, 30, 60, 90, 120 minutes). The optimal incubation time is the point at which the desired response reaches its maximum and remains stable.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, leading to different cell numbers per well.Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution. Optimizing cell density is crucial; a density of 1000 cells/well has been found to be optimal in some 1536-well plate formats.[3]
Edge effects in the multi-well plate.To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or buffer to maintain a humid environment across the plate.
Low or no signal change after this compound treatment Suboptimal incubation time.Perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay conditions. The signal may take time to develop and could plateau or decrease after an extended period.[3]
This compound concentration is too low.Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration.
Low PDE4 expression in the chosen cell line.Confirm the expression of PDE4 in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express high levels of PDE4 or a recombinant cell line overexpressing a specific PDE4 subtype.[4]
High background signal Autofluorescence of the compound or assay components.Test the fluorescence of this compound alone at the working concentration. If the compound is fluorescent, consider using a different detection method or a plate reader with appropriate filter sets to minimize interference.
Non-specific activity of this compound.To differentiate between PDE4-specific effects and off-target activities, include a parental cell line that does not express the target PDE4 isoform as a negative control.[3] This can help identify false positives.[3]
Inconsistent results between experiments Variability in cell passage number or health.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Instability of this compound in solution.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

General Protocol for a Cell-Based PDE4 Inhibition Assay (e.g., cAMP-Glo™ Assay)

This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental setup.

  • Cell Seeding:

    • Harvest cells and resuspend them in the appropriate culture medium.

    • Determine cell density and adjust to the optimized seeding concentration.

    • Seed the cells into a 96-well or 384-well white, clear-bottom assay plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should typically not exceed 1%.

    • Further dilute the compound in the assay buffer.

    • Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C for the optimized incubation time (e.g., 30-60 minutes).

  • Cell Lysis and Detection:

    • Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection assay kit (e.g., cAMP-Glo™ Assay).

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a suitable non-linear regression model.

Optimization of Incubation Time
Parameter Recommendation Rationale
Initial Time Points Test a range of time points such as 15, 30, 60, 90, and 120 minutes.To capture the initial rise, peak, and potential decline of the cellular response.
This compound Concentration Use a concentration that is expected to give a submaximal to maximal response (e.g., near the IC80).This ensures a robust signal to monitor over time.
Endpoint Measurement Measure the relevant assay endpoint (e.g., cAMP levels, reporter gene expression).The kinetics of different endpoints can vary.
Data Analysis Plot the response versus time and identify the time point where the signal is maximal and stable.This ensures that the chosen incubation time provides a robust and reproducible assay window. In some assays, the signal may decrease after an initial peak.[3]

Visualizations

PDE4_Signaling_Pathway GPCR GPCR Activation (e.g., by agonist) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades ML030 This compound ML030->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., reduced inflammation) CREB->Cellular_Response Leads to

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_24h 2. Incubate 24h at 37°C Seed_Cells->Incubate_24h Prepare_ML030 3. Prepare this compound Serial Dilutions Incubate_24h->Prepare_ML030 Add_Compound 4. Add this compound to Cells Prepare_ML030->Add_Compound Incubate_Optimized 5. Incubate for Optimized Time Add_Compound->Incubate_Optimized Lyse_Detect 6. Lyse Cells & Detect Signal Incubate_Optimized->Lyse_Detect Analyze_Data 7. Analyze Data (Calculate IC50) Lyse_Detect->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a cell-based this compound assay.

References

troubleshooting ML-030 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ML-030

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and to answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Phosphodiesterase 4 (PDE4), with particular selectivity for the PDE4A isoform.[1][2][3][4][5] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various cellular signaling pathways. Its primary application is in research investigating inflammatory responses and related cell signaling.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a crystalline solid.[1] For long-term storage, it is recommended to store the solid powder at -20°C for up to three years or at 4°C for up to two years.[3] Once dissolved, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2][3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL.[1] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[2] Ensure the solution is clear before use.[2]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a common challenge in cell-based assays.[6] A variation of 2- to 5-fold can be considered normal, but larger discrepancies may indicate underlying issues.[6]

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Recommendations
Cell-Related Variability - Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[7] - Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over- or under-confluence can significantly impact results.[8][9] - Cell Health and Viability: Regularly check for mycoplasma contamination and ensure high cell viability before starting an experiment.[10]
Compound Handling - Solubility Issues: Ensure this compound is fully dissolved in DMSO before preparing serial dilutions. Precipitates can lead to inaccurate concentrations.[11] - Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound over time.[2] - Adsorption to Plastics: Consider using low-adhesion microplates and pipette tips, as hydrophobic compounds can adsorb to plastic surfaces.
Assay Conditions - Incubation Time: Use a consistent incubation time for drug treatment across all experiments.[12] - Serum Concentration: The percentage of serum (e.g., FBS) in the culture medium can affect the apparent potency of a compound due to protein binding. Maintain a consistent serum concentration.[12] - Reagent Variability: Use the same lot of reagents (media, serum, assay kits) whenever possible to minimize batch-to-batch variation.
Data Analysis - Curve Fitting: Use a standardized non-linear regression model (e.g., four-parameter logistic fit) for IC50 calculation.[13] Ensure that the top and bottom plateaus of the dose-response curve are well-defined.
Issue 2: Inconsistent Results in Downstream Western Blot Analysis

After treating cells with this compound, you may perform Western blots to assess the phosphorylation status of downstream targets. Inconsistent band intensities can be a source of frustration.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Recommendations
Sample Preparation - Incomplete Lysis: Ensure complete cell lysis to release all proteins. The use of protease and phosphatase inhibitors is critical to prevent protein degradation and dephosphorylation.[14] - Protein Concentration: Accurately determine the protein concentration of each lysate and load equal amounts onto the gel.
Antibody Performance - Antibody Specificity: Verify that the primary antibody is specific for the target protein.[15] Non-specific binding can lead to extraneous bands.[16] - Antibody Dilution: Optimize the concentration of both primary and secondary antibodies. High concentrations can increase background noise, while low concentrations can result in weak signals.[14][16]
Technical Execution - Protein Transfer: Confirm efficient protein transfer from the gel to the membrane by using a reversible stain like Ponceau S.[16] Inefficient transfer, especially of high molecular weight proteins, is a common issue.[14] - Blocking and Washing: Optimize blocking conditions (e.g., 5% BSA or non-fat milk) and ensure sufficient washing to reduce background noise.[16][17] - Even Gel Polymerization: Ensure that gels are prepared carefully to promote uniform polymerization, which helps in achieving even sample migration.[16]
Imaging and Densitometry - Exposure Time: Adjust the exposure time to avoid signal saturation, which can make it difficult to quantify differences in band intensity.[14] - Consistent Imaging: Use the same imaging settings for all blots that will be compared.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentration range should bracket the expected IC50 value. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results as percent viability versus log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Phospho-CREB (a downstream target of cAMP)
  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load them onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CREB overnight at 4°C. The following day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total CREB or a housekeeping protein like GAPDH or β-actin.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades ML030 This compound ML030->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality (e.g., this compound purity, age) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Mycoplasma) Start->Check_Cells Check_Protocol Review Experimental Protocol (e.g., concentrations, timing) Start->Check_Protocol Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Cells_OK Cells Healthy? Check_Cells->Cells_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagent_OK->Cells_OK Yes Order_New Order New Reagents Reagent_OK->Order_New No Cells_OK->Protocol_OK Yes New_Culture Start New Cell Culture Cells_OK->New_Culture No Standardize_Protocol Standardize Protocol Steps Protocol_OK->Standardize_Protocol No Optimize Optimize Assay Conditions (e.g., cell density, incubation time) Protocol_OK->Optimize Yes Order_New->Check_Reagents New_Culture->Check_Cells Standardize_Protocol->Check_Protocol End Consistent Results Optimize->End Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells with This compound (48-72h) A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Add MTS Reagent (1-4h Incubation) C->D E 5. Measure Absorbance (490 nm) D->E F 6. Calculate % Viability & Plot Dose-Response E->F G 7. Determine IC50 with Non-linear Regression F->G

References

how to prevent ML-030 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the precipitation of ML-030 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in my cell culture media?

This compound is a potent and selective PDE4 inhibitor used in various cell-based assays.[1][2] Like many small molecule compounds, this compound can be hydrophobic, and its solubility in aqueous solutions like cell culture media is limited. Precipitation, which appears as cloudiness, crystals, or sediment, can occur when the concentration of this compound exceeds its solubility limit in the media.[3] This can be triggered by several factors including improper dissolution, temperature fluctuations, pH shifts, or interactions with media components.[3][4]

Q2: How should I prepare a stock solution of this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations up to 5 mg/mL.[1] Preparing a concentrated stock solution in DMSO is the first critical step to prevent precipitation in your final culture media. It is essential to ensure the compound is fully dissolved in the stock solution before further dilution.

Q3: My this compound is difficult to dissolve in DMSO. What can I do?

If you encounter solubility issues when preparing the stock solution, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] Always ensure the solution is clear and free of visible particles before proceeding.

Q4: What is the correct way to store the this compound stock solution?

Proper storage is crucial for maintaining the stability and solubility of your this compound stock. Once prepared, the solution should be stored in aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[1] For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), store aliquots at -80°C.[1][5]

Q5: What is the best practice for diluting the this compound stock solution into my culture media?

Directly adding a concentrated DMSO stock to your aqueous media can cause the compound to precipitate out of solution. A gentle, stepwise dilution method is recommended. Instead of adding the stock solution directly to the full volume of media, add the warm culture media drop-wise into your DMSO stock solution while vortexing or stirring vigorously.[6] This allows the compound to be gradually introduced into the aqueous environment, preventing localized high concentrations that lead to precipitation.

Troubleshooting Guide

If you observe precipitation after adding this compound to your media, follow these troubleshooting steps.

Step 1: Check Your Stock Solution

  • Clarity: Is your DMSO stock solution perfectly clear? If not, try warming it to 37°C and sonicating to ensure complete dissolution before use.[1]

  • Storage: Has the stock solution undergone multiple freeze-thaw cycles?[1] If so, prepare a fresh stock solution from lyophilized powder and store it in single-use aliquots.

Step 2: Review Your Dilution Protocol

  • Method: Did you add the DMSO stock directly to the media? Revise your protocol to add pre-warmed media slowly to the vortexing stock solution.[6]

  • Temperature: Was your media at room temperature or 37°C during dilution? Cold media can decrease the solubility of the compound.[7] Always use media pre-warmed to 37°C.

Step 3: Evaluate Media and Final Concentration

  • Media Components: High concentrations of certain salts (e.g., calcium salts) or other supplements in serum-free media can sometimes contribute to compound precipitation.[4][8]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is low (typically ≤0.5%) to avoid solvent-related toxicity and solubility issues.[9]

  • Solubility Limit: Have you exceeded the solubility limit of this compound in your specific media formulation? You may need to perform a solubility test to determine the maximum achievable concentration in your experimental conditions.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueReference
CAS Number 1013750-77-0[1]
Molecular Formula C₂₀H₂₀N₄O₄S[1]
Molecular Weight 412.5 g/mol [1]
Solubility ≤5 mg/mL in DMSO[1]
Stock Storage ≤ 1 month at -20°C; ≤ 6 months at -80°C[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate: Allow the vial of lyophilized this compound powder to reach room temperature before opening to prevent moisture condensation.[10]

  • Solvent Addition: Using sterile technique, add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a MW of 412.5, add 242.4 µL of DMSO).

  • Dissolution: Vortex the solution thoroughly. If particles are still visible, place the vial in a 37°C water bath for 5-10 minutes and sonicate until the solution is completely clear.[1]

  • Aliquoting: Dispense the clear stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

  • Preparation: Pre-warm the required volume of cell culture media to 37°C in a sterile tube.

  • Aliquot Preparation: In a separate sterile tube, add the volume of 10 mM this compound stock solution needed to achieve your final desired concentration.

  • Stepwise Dilution: While vigorously vortexing the tube containing the DMSO stock, slowly add the pre-warmed media drop by drop.[6] This gradual addition is critical for preventing precipitation.

  • Final Volume: Once a small volume of media has been added and the solution remains clear, you can add the remaining media at a slightly faster rate to reach the final volume.

  • Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cell culture.

Visual Workflow

The following diagram illustrates the logical workflow for troubleshooting this compound precipitation issues.

G start Precipitation Observed in Media check_stock 1. Inspect Stock Solution start->check_stock is_stock_clear Is stock solution perfectly clear? check_stock->is_stock_clear warm_sonicate Warm to 37°C and sonicate is_stock_clear->warm_sonicate No check_storage Was stock stored in single-use aliquots? is_stock_clear->check_storage Yes warm_sonicate->is_stock_clear make_new_stock ACTION: Prepare fresh stock and aliquot check_storage->make_new_stock No check_dilution 2. Review Dilution Method check_storage->check_dilution Yes end_ok Problem Resolved make_new_stock->end_ok dilution_method Was media added slowly to the vortexing stock? check_dilution->dilution_method revise_dilution ACTION: Revise protocol to add warm media to stock dilution_method->revise_dilution No check_media 3. Evaluate Media & Final Conc. dilution_method->check_media Yes revise_dilution->end_ok test_solubility ACTION: Perform solubility test in specific media check_media->test_solubility test_solubility->end_ok

Caption: Troubleshooting workflow for this compound precipitation.

References

ML-030 Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ML-030 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of phosphodiesterase 4A (PDE4A).[1] Its mechanism of action involves blocking the enzymatic activity of PDE4A, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4A, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways.

Q2: What are the typical IC50 and EC50 values for this compound?

This compound exhibits selectivity for the PDE4A isoform. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values can vary depending on the specific PDE4 isoform and the assay conditions.

ParameterValueTarget/Assay Condition
EC50 18.7 nMCell-based cyclic nucleotide-gated cation channel biosensor assay
IC50 6.7 nMPDE4A
IC50 48.2 nMPDE4B1
IC50 37.2 nMPDE4B2
IC50 452 nMPDE4C1
IC50 49.2 nMPDE4D2

Q3: What cell types are suitable for this compound dose-response experiments?

Cells expressing PDE4A are the most suitable for studying the effects of this compound. The choice of cell line will depend on the specific research question. It is crucial to confirm PDE4A expression in the selected cell line before initiating experiments.

Troubleshooting Guide

Problem: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, errors in serial dilutions, or edge effects in the microplate.

  • Solution:

    • Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing.

    • Prepare serial dilutions carefully and use fresh pipette tips for each dilution step.

    • To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media.

Problem: The dose-response curve does not reach a 100% inhibition plateau at high concentrations of this compound.

  • Possible Cause: The compound may have limited solubility at higher concentrations, or there might be off-target effects at play. Another possibility is the presence of other PDE isoforms in the cells that are less sensitive to this compound.

  • Solution:

    • Check the solubility of this compound in your assay medium. You may need to use a different solvent or adjust the final solvent concentration.

    • Consider the expression profile of other PDE isoforms in your cell line. If other less sensitive isoforms are present, a complete inhibition of total PDE4 activity might not be achievable with a PDE4A-selective inhibitor.

Problem: The dose-response curve shows a very steep or very shallow Hill slope.

  • Possible Cause: A steep Hill slope (>>1) can indicate positive cooperativity in binding or an artifact of the assay. A shallow Hill slope (<<1) might suggest negative cooperativity, multiple binding sites with different affinities, or experimental issues like compound instability or a narrow concentration range.

  • Solution:

    • For a steep slope, review the assay protocol for any potential artifacts. Ensure that the incubation time and other parameters are optimized.

    • For a shallow slope, expand the range of this compound concentrations tested. Also, verify the stability of this compound in the assay medium over the course of the experiment.

Problem: Unexpected or inconsistent EC50/IC50 values.

  • Possible Cause: Variations in cell passage number, cell density, incubation time, or reagent quality can all contribute to shifts in EC50/IC50 values.

  • Solution:

    • Maintain consistent cell culture conditions, including passage number and seeding density.

    • Optimize the incubation time for this compound treatment.

    • Use high-quality reagents and ensure they are not expired. Perform regular quality control checks on your assay components.

Experimental Protocols

Detailed Protocol for Generating an this compound Dose-Response Curve using a Cell-Based cAMP Assay

This protocol outlines the steps to determine the potency of this compound by measuring its effect on intracellular cAMP levels in a suitable cell line.

Materials:

  • This compound

  • Cell line expressing PDE4A (e.g., HEK293 cells stably expressing PDE4A)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit, or a fluorescence polarization-based kit)

  • White opaque 96-well or 384-well microplates

  • Multichannel pipette

  • Plate reader capable of detecting the signal from the chosen cAMP assay kit

Methodology:

  • Cell Preparation:

    • Culture the PDE4A-expressing cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in the assay buffer at the desired concentration.

    • Seed the cells into the wells of a white opaque microplate. The optimal cell number per well should be determined empirically.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations. It is recommended to use at least 8-10 different concentrations to generate a complete dose-response curve. Include a vehicle control (solvent only).

  • Treatment:

    • Add the different concentrations of this compound (and the vehicle control) to the wells containing the cells.

    • Incubate the plate at 37°C for a predetermined amount of time. The optimal incubation time should be determined through a time-course experiment.

  • cAMP Measurement:

    • Following the incubation period, lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement assay as per the kit's protocol. This typically involves adding detection reagents and incubating for a specific period before reading the signal on a plate reader.

  • Data Analysis:

    • The raw data (e.g., fluorescence or luminescence intensity) will be inversely proportional to the intracellular cAMP levels (for competitive immunoassays).

    • Normalize the data to the vehicle control (0% inhibition) and a positive control for maximal inhibition if available.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 or IC50 value.

Visualizations

ML030_Signaling_Pathway cluster_cell Cell Interior ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4A PDE4A cAMP->PDE4A PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4A->AMP Hydrolysis Downstream Downstream Signaling PKA->Downstream ML030 This compound ML030->PDE4A Inhibition

Caption: Signaling pathway of this compound action.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture PDE4A- expressing cells Cell_Seeding 3. Seed cells into microplate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare serial dilutions of this compound Treatment 4. Add this compound and incubate Compound_Prep->Treatment Cell_Seeding->Treatment cAMP_Measurement 5. Measure intracellular cAMP levels Treatment->cAMP_Measurement Data_Normalization 6. Normalize data cAMP_Measurement->Data_Normalization Curve_Fitting 7. Plot and fit dose- response curve Data_Normalization->Curve_Fitting EC50_Determination 8. Determine EC50/IC50 Curve_Fitting->EC50_Determination

Caption: Experimental workflow for dose-response curve generation.

References

minimizing background noise in ML-030 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in assays involving the PDE4 inhibitor, ML-030.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in assays with small molecule inhibitors like this compound?

High background noise in assays involving small molecule inhibitors such as this compound can primarily be attributed to several factors:

  • Non-specific binding: The detection antibody or other assay components may bind to unintended surfaces on the microplate.[1][2][3]

  • Insufficient washing: Inadequate removal of unbound reagents is a frequent cause of elevated background signals.[1][2][4][5][6]

  • Reagent quality and storage: Improper storage or use of expired reagents can lead to degradation and reduced specificity.[7][8][9]

  • Sub-optimal blocking: Incomplete blocking of the plate's binding sites can result in non-specific antibody adherence.[1][2][10]

  • Cross-reactivity: The detection antibody may cross-react with other molecules present in the sample matrix.[11]

  • Contamination: Microbial or chemical contamination of samples, buffers, or reagents can interfere with the assay.[2][5]

Q2: How can I reduce non-specific binding in my this compound assay?

To minimize non-specific binding, consider the following strategies:

  • Optimize Blocking Buffer: Experiment with different blocking agents. While Bovine Serum Albumin (BSA) and casein are common, the choice of blocking agent should be empirically determined for your specific assay.[1][2][12] Increasing the concentration of the blocking agent or the incubation time may also be beneficial.[2]

  • Use Surfactants: Adding a non-ionic detergent like Tween-20 to your wash buffer can help disrupt weak, non-specific interactions.[1][13][14]

  • Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffers can reduce charge-based non-specific binding.[13][14][15]

  • Antibody Dilution: Ensure your primary and secondary antibodies are used at their optimal dilutions to reduce the likelihood of non-specific interactions.

Q3: What is the recommended procedure for optimizing wash steps?

Effective washing is crucial for reducing background noise.[1][4] Key parameters to optimize include:

  • Wash Volume: Use a wash volume that is at least equal to, and preferably greater than, the coating volume of the well. A common starting point is 300 µL for a 96-well plate.[4][6]

  • Number of Wash Cycles: A standard protocol involves three wash cycles after each incubation step. However, increasing the number of washes can help lower the background.[4][6][16]

  • Soaking Time: Introducing a brief soaking period (e.g., 30 seconds) between aspiration and addition of new wash buffer can improve removal of unbound reagents.[2]

Q4: Can the sample matrix itself contribute to high background?

Yes, components within the sample matrix, such as serum proteins, can interfere with the assay and contribute to background noise.[17][18] If you suspect matrix effects, consider the following:

  • Sample Dilution: Diluting your sample can often mitigate matrix interference.

  • Use of Specific Diluents: Employing a standard diluent that closely matches the sample matrix can help normalize conditions.[3]

  • Control Wells: Always include wells with the sample matrix but without the analyte to quantify the background contribution from the matrix.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Plate

This issue often points to a systemic problem with one of the assay reagents or a procedural step.

Potential Cause Recommended Solution
Sub-optimal Blocking Increase blocking incubation time or the concentration of the blocking agent.[2][16] Consider trying a different blocking buffer (e.g., switching from BSA to casein).[16][19]
Insufficient Washing Increase the number of wash cycles or the wash volume.[4][6] Ensure complete aspiration of wash buffer between steps.
Reagent Contamination Prepare fresh buffers and reagent solutions. Ensure proper sterile technique to avoid microbial contamination.[2][5]
Incorrect Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.
Improper Incubation Conditions Optimize incubation times and temperatures. Longer incubations at lower temperatures can sometimes reduce non-specific binding.[1]
Issue 2: High Background in Negative Control Wells

High signal in wells that should have little to no signal points towards non-specific binding of the detection reagents or cross-reactivity.

Potential Cause Recommended Solution
Non-specific binding of secondary antibody Run a control with no primary antibody to see if the secondary antibody is binding non-specifically.[20] If so, try a different secondary antibody or one that has been pre-adsorbed against the species of your sample.[20]
Cross-reactivity of detection antibody Ensure the detection antibody is specific for the target analyte. If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[1]
Contaminated Substrate If using an enzymatic detection system, ensure the substrate has not been contaminated or degraded. Prepare fresh substrate solution before use.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer
  • Coat a 96-well plate with the appropriate capture molecule as per your standard protocol.

  • Prepare a series of different blocking buffers to be tested (see table below for examples).

  • Add 200 µL of each blocking buffer to a set of wells (e.g., one row per buffer).

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate according to your standard procedure.

  • Proceed with the rest of your assay protocol, adding only the detection antibody and substrate to these wells (omitting the analyte and primary antibody).

  • Measure the signal in each well. The blocking buffer that yields the lowest signal is the most effective at preventing non-specific binding.

Blocking Buffer Options Composition
BSA-based 1-5% Bovine Serum Albumin in PBS or TBS
Casein-based 1% Hammersten-grade Casein in PBS with 0.1% Tween 20[19]
Commercial Blockers Various proprietary formulations are available.
Non-ionic Detergent Add 0.05% Tween-20 to your chosen blocking buffer.[2]
Protocol 2: Optimizing Wash Procedure
  • Prepare an assay plate up to the first wash step.

  • Divide the plate into sections to test different washing parameters.

  • Vary the number of washes: In different sections, perform 3, 4, 5, and 6 wash cycles.

  • Vary the wash volume: In separate sections, use 200 µL, 300 µL, and 400 µL of wash buffer per well.

  • Introduce a soak step: In another section, allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle.[2]

  • Complete the assay as usual.

  • Compare the background signal and the signal from positive controls across the different washing conditions to determine the optimal procedure that minimizes background without significantly reducing the specific signal.

Visual Guides

Below are diagrams illustrating key concepts and workflows for troubleshooting background noise.

TroubleshootingWorkflow General Troubleshooting Workflow for High Background Start High Background Detected Check_Reagents Verify Reagent Quality (Freshness, Storage) Start->Check_Reagents Optimize_Blocking Optimize Blocking Step (Buffer, Time) Check_Reagents->Optimize_Blocking Reagents OK Result_Bad Problem Persists Check_Reagents->Result_Bad Reagents Faulty Optimize_Washing Optimize Wash Steps (Volume, Cycles) Optimize_Blocking->Optimize_Washing Blocking Optimized Optimize_Blocking->Result_Bad No Improvement Titrate_Antibodies Titrate Antibody Concentrations Optimize_Washing->Titrate_Antibodies Washing Optimized Optimize_Washing->Result_Bad No Improvement Check_Matrix Investigate Sample Matrix Effects Titrate_Antibodies->Check_Matrix Antibodies Optimized Titrate_Antibodies->Result_Bad No Improvement Result_Good Background Minimized Check_Matrix->Result_Good Matrix Effects Mitigated Check_Matrix->Result_Bad No Improvement Consult Consult Further Technical Support Result_Bad->Consult

Caption: A logical workflow for systematically troubleshooting high background noise.

NonSpecificBinding Sources of Non-Specific Binding and Mitigation cluster_sources Potential Sources cluster_solutions Mitigation Strategies UnboundSites Unbound Plate Surface Blocking Effective Blocking (e.g., BSA, Casein) UnboundSites->Blocking Hydrophobic Hydrophobic Interactions Surfactants Add Surfactants (e.g., Tween-20) Hydrophobic->Surfactants Charge Charge Interactions Salt Increase Salt Concentration (e.g., NaCl) Charge->Salt

Caption: Key drivers of non-specific binding and their corresponding solutions.

References

ML-030 Technical Support Center: Storage, Handling, and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of ML-030. It also includes troubleshooting advice for common issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. It is a triazolothiadiazine compound with an EC50 value of 18.7 nM in cell-based assays.[1][2][3] It shows selectivity for the PDE4A isoform.[2][3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, this compound, supplied as a crystalline solid, should be stored at -20°C.[2] Under these conditions, it is stable for at least four years.[2]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions in an appropriate solvent such as DMSO, in which it is soluble at concentrations of 5 mg/mL or less.[1][2] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]

Q4: What is the stability of this compound stock solutions?

A4: The stability of your this compound stock solution depends on the storage temperature. For optimal stability, it is recommended to store aliquots at -80°C, where they can be used within 6 months.[1] If stored at -20°C, the stock solution should be used within 1 month.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative information for this compound.

ParameterValueReference
Formulation Crystalline solid[2]
Molecular Weight 412.5 g/mol [1][2]
Purity ≥98%[2]
Solubility in DMSO ≤5 mg/mL[1][2]
Long-term Storage (Solid) -20°C (≥ 4 years)[2]
Stock Solution Storage -80°C (up to 6 months)[1]
-20°C (up to 1 month)[1]
EC50 (Cell-based) 18.7 nM[1][2][3]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.125 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • To aid dissolution, you can gently warm the tube to 37°C and sonicate for a short period.[1]

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

Issue 1: this compound is not dissolving in DMSO.

  • Possible Cause: The concentration may be too high.

    • Solution: Ensure you are not exceeding the recommended solubility of 5 mg/mL.[1][2]

  • Possible Cause: Insufficient mixing or temperature.

    • Solution: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]

Issue 2: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of this compound due to improper storage.

    • Solution: Ensure that stock solutions are stored at the correct temperature and used within the recommended timeframe. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1]

  • Possible Cause: Incorrect final concentration in the assay.

    • Solution: Verify all dilution calculations and ensure that pipettes are properly calibrated.

Issue 3: Precipitate forms when diluting the DMSO stock solution in aqueous media.

  • Possible Cause: The final concentration of DMSO in the aqueous solution is not high enough to maintain solubility.

    • Solution: Optimize your serial dilutions to ensure that the final DMSO concentration in your assay is sufficient to keep this compound in solution, while also being non-toxic to your cells.

Visualizations

ML030_Storage_Workflow This compound Storage and Handling Workflow cluster_receiving Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_stock_storage Stock Solution Storage cluster_usage Experimental Use receive Receive this compound (Solid) store_solid Store at -20°C (Stable for >= 4 years) receive->store_solid prep_stock Prepare Stock Solution (e.g., in DMSO) store_solid->prep_stock aliquot Aliquot into single-use tubes prep_stock->aliquot store_minus_80 Store at -80°C (Use within 6 months) aliquot->store_minus_80 store_minus_20 Store at -20°C (Use within 1 month) aliquot->store_minus_20 thaw Thaw aliquot for use store_minus_80->thaw store_minus_20->thaw dilute Prepare working solutions thaw->dilute discard Discard unused portion of thawed aliquot thaw->discard experiment Use in experiment dilute->experiment

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_ML030 Troubleshooting Common this compound Issues cluster_dissolution Dissolution Issues cluster_inconsistency Inconsistent Results start Problem Encountered dissolve_issue This compound not dissolving? start->dissolve_issue inconsistent_results Inconsistent assay results? start->inconsistent_results check_conc Is concentration <= 5 mg/mL? dissolve_issue->check_conc warm_sonicate Warm to 37°C and sonicate check_conc->warm_sonicate Yes reduce_conc Reduce concentration check_conc->reduce_conc No check_storage Proper storage and handling? inconsistent_results->check_storage review_protocol Review storage protocol (temp, aliquots, age) check_storage->review_protocol No check_calcs Verify calculations and dilutions check_storage->check_calcs Yes

Caption: Decision tree for troubleshooting common this compound issues.

References

Validation & Comparative

ML-030 versus roflumilast in PDE4 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to ML-030 and Roflumilast in PDE4 Inhibition

This guide provides a detailed comparison of two phosphodiesterase 4 (PDE4) inhibitors, this compound and roflumilast, for researchers, scientists, and drug development professionals. The document outlines their respective inhibitory activities against PDE4 isoforms, supported by available experimental data, and describes the general methodologies used in these evaluations.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1] The inhibition of PDE4 leads to an increase in cAMP levels, which in turn modulates various cellular processes, including inflammation.[2][3] Consequently, PDE4 has emerged as a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[2][4] Roflumilast is a well-established PDE4 inhibitor approved for the treatment of severe COPD.[5][6] this compound is another potent PDE4 inhibitor that has been characterized in preclinical studies.[7][8][9] This guide offers a comparative analysis of these two compounds based on publicly available data.

Comparative Analysis of PDE4 Inhibition

The inhibitory potency of this compound and roflumilast against various PDE4 isoforms is summarized below. It is important to note that the data presented is compiled from different sources and may not have been generated from direct head-to-head comparative studies under identical experimental conditions.

Table 1: Inhibitory Activity (IC50, nM) of this compound against PDE4 Isoforms
IsoformIC50 (nM)
PDE4A6.7[7][8][9]
PDE4A112.9[7][8][9]
PDE4B148.2[7][8][9]
PDE4B237.2[7][8][9]
PDE4C1452[7][8][9]
PDE4D249.2[7][8][9]
Table 2: Inhibitory Activity (IC50, nM) of Roflumilast against PDE4 Isoforms
IsoformIC50 (nM)
PDE4A10.7[10]
PDE4A40.9[10]
PDE4B10.7[10]
PDE4B20.2[10]
PDE4C13.0[10]
PDE4C24.3[10]
PDE4B0.84[6]
PDE4D0.68[6]

Note: The IC50 values for roflumilast against PDE4B and PDE4D are from a different source than the isoform-specific values and may represent different experimental setups.

From the available data, both this compound and roflumilast are potent inhibitors of PDE4. Roflumilast generally exhibits lower IC50 values across the tested isoforms for which data is available, suggesting higher potency. This compound shows a degree of selectivity, with notably higher IC50 value for PDE4C1 compared to other isoforms.[7][8][9] Roflumilast also shows a slightly lower potency for the PDE4C subtype.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of PDE4 inhibition and general experimental workflows used to assess inhibitor potency.

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE4 PDE4 PDE4->AMP Catalyzes CREB CREB Phosphorylation PKA->CREB Activation Inflammation Inflammation CREB->Inflammation Suppression Inhibitor This compound or Roflumilast Inhibitor->PDE4 Inhibition

Caption: General signaling pathway of PDE4 inhibition.

Experimental_Workflow cluster_0 Biochemical Assay Recombinant_PDE4 Recombinant PDE4 Enzyme Incubation Incubation Recombinant_PDE4->Incubation Substrate [3H]-cAMP or Fluorescent cAMP Substrate->Incubation Inhibitor_Compound This compound or Roflumilast (Varying Concentrations) Inhibitor_Compound->Incubation Detection Detection of Product Formation Incubation->Detection IC50_Calculation IC50 Calculation Detection->IC50_Calculation

Caption: Generalized workflow for a biochemical PDE4 inhibition assay.

Experimental Protocols

Detailed experimental protocols for determining the IC50 values of this compound and roflumilast are not consistently available in a single source. However, the following descriptions outline the general principles of the assays mentioned in the literature.

PDE4 Inhibition Assay (General Radiometric Method)

A common method to determine PDE4 activity is a radiometric assay based on the procedure described by Thompson et al. (1979).[11]

  • Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains a reaction buffer (e.g., Tris-HCl), MgCl2, a thiol reagent (like dithiothreitol or mercaptoethanol), and bovine serum albumin (BSA).[11]

  • Substrate: A known amount of radiolabeled cAMP, such as [3H]-cAMP, is added to the reaction mixture.[11]

  • Enzyme and Inhibitor: Purified, recombinant PDE4 enzyme and varying concentrations of the inhibitor (this compound or roflumilast) are added to initiate the reaction. The final concentration of the solvent (e.g., DMSO) is kept constant across all wells.[11]

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes) to allow for the enzymatic conversion of [3H]-cAMP to [3H]-AMP.[11]

  • Termination and Separation: The reaction is terminated, often by the addition of a resin slurry (e.g., Dowex) that binds the unreacted substrate.[11] In some variations, snake venom nucleotidase is added to further convert the [3H]-AMP to [3H]-adenosine.[11]

  • Detection: The amount of product ([3H]-AMP or [3H]-adenosine) is quantified using a scintillation counter.[11]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Fluorescence Polarization (FP)-Based PDE4 Assay

This high-throughput method measures the change in fluorescence polarization of a fluorescently labeled cAMP substrate.

  • Principle: A small, fluorescently labeled cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes the cAMP, the resulting fluorescent AMP binds to a larger binding agent, slowing its rotation and increasing the fluorescence polarization.[12]

  • Procedure: The assay is conducted in a multi-well plate. Recombinant PDE4 enzyme is incubated with a fluorescent cAMP substrate and varying concentrations of the inhibitor.[12]

  • Detection: After incubation, a binding agent is added, and the fluorescence polarization is measured using a plate reader.[12]

  • Data Analysis: The IC50 value is calculated based on the concentration-dependent change in fluorescence polarization.

Cell-Based PDE4 Assay

For this compound, a cell-based cyclic nucleotide-gated (CNG) cation channel biosensor assay has been mentioned.[1]

  • Principle: This assay utilizes cells engineered to express both a PDE4 isoform and a CNG channel that is activated by cAMP. An increase in intracellular cAMP (due to PDE4 inhibition) opens the CNG channels, leading to cation influx, which can be measured as a change in membrane potential or intracellular calcium concentration.

  • Procedure: The engineered cells are plated in a multi-well format. The cells are then treated with varying concentrations of the PDE4 inhibitor.

  • Detection: The change in cation concentration is detected using a fluorescent indicator dye (e.g., a membrane potential-sensitive dye or a calcium-sensitive dye like Fura-2). The fluorescence is measured using a plate reader.[13]

  • Data Analysis: The EC50 value, representing the concentration of the inhibitor that produces 50% of the maximal response, is determined from the dose-response curve. For this compound, a potent cellular activity with an EC50 of 18.7 nM has been reported.[7]

Conclusion

Both this compound and roflumilast are potent inhibitors of the PDE4 enzyme. Based on the available IC50 data, roflumilast appears to be a more potent inhibitor across several PDE4 isoforms. This compound demonstrates selectivity, with weaker inhibition of the PDE4C1 isoform. The choice between these inhibitors for research purposes may depend on the specific PDE4 isoform of interest and the desired selectivity profile. It is crucial to consider that the presented data is a compilation from various sources, and a definitive comparison would require a head-to-head study under identical experimental conditions. The provided experimental protocols offer a general framework for how the inhibitory activities of these compounds are assessed.

References

ML-030: A Comparative Efficacy Analysis Against Leading PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the phosphodiesterase 4 (PDE4) inhibitor ML-030 against other prominent PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their relative efficacy, supported by available experimental data. This document summarizes key performance metrics, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in research and development.

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition has proven to be a successful therapeutic strategy for a range of inflammatory diseases. While Roflumilast, Apremilast, and Crisaborole are established PDE4 inhibitors with extensive clinical data, this compound is a potent inhibitor whose publicly available efficacy data beyond in vitro enzyme inhibition is limited. This guide collates the existing data to draw a comparative picture, highlighting the therapeutic potential of these compounds and identifying areas where further research on this compound is warranted.

Data Presentation: Comparative Efficacy of PDE4 Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Potency Against PDE4 Isoforms

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)Data Source(s)
This compound 6.737.2 - 48.245249.2[1]
Roflumilast ~0.7-1.4~0.2-0.84~5.9-12~0.5-0.68[2]
Apremilast Not specified~74Not specifiedNot specified[3]
Crisaborole Not specified~490 (total PDE4)Not specifiedNot specified[4]

Table 2: In Vitro Anti-Inflammatory Activity

CompoundCell TypeStimulantInhibited Cytokine(s)IC50 / % InhibitionData Source(s)
This compound Data not availableData not availableData not availableData not available
Roflumilast Human Lung MacrophagesLPSTNF-α, CCL2, CCL3, CCL4, CXCL10EC50 ~1 nM for TNF-α[5][6]
Human Lung ParenchymaLPSTNF-α, CCL2, CCL3, CCL4, CXCL9, CXCL10EC50 ~0.12-0.2 nM for TNF-α[7]
Apremilast Synovial Fluid Mononuclear Cells-IL-12/IL-23p40Dose-dependent decrease[8]
Psoriatic Arthritis Patient Blood-Decreased TNF-α, IL-6, IL-17, IL-23Significant decreases at week 40[9]
Crisaborole Data not availableData not availableData not availableData not available

Table 3: In Vivo Efficacy in Animal Models

CompoundAnimal ModelKey Efficacy Endpoint(s)ResultsData Source(s)
This compound Data not availableData not availableData not available
Roflumilast Murine model of RAReduction in tibiotarsal joint degenerationDose-dependent reduction[2]
Apremilast Murine model of RAReduction in tibiotarsal joint degenerationDose-dependent reduction[2]
Crisaborole Imiquimod-induced psoriasis-like dermatitis (mouse)Reduced skin inflammation, neutrophil and macrophage influxSignificant reduction in disease severity[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro PDE4 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PDE4 isoforms.

  • Methodology:

    • Recombinant human PDE4 isoforms (A, B, C, and D) are used.

    • The assay is typically performed in a multi-well plate format.

    • The substrate, cyclic adenosine monophosphate (cAMP), often radiolabeled (e.g., [3H]cAMP), is added to the wells containing the PDE4 enzyme and varying concentrations of the inhibitor.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is terminated, and the product (e.g., [3H]AMP) is separated from the unreacted substrate.

    • The amount of product formed is quantified, typically using scintillation counting.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
  • Objective: To assess the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.

  • Methodology:

    • Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., macrophages), are cultured in multi-well plates.

    • The cells are pre-incubated with various concentrations of the test compound for a specified duration (e.g., 1 hour).

    • Lipopolysaccharide (LPS), a potent inflammatory stimulus, is added to the wells to induce cytokine production.[12][13]

    • The plates are incubated for an extended period (e.g., 24 hours) to allow for cytokine release into the cell culture supernatant.

    • The supernatant is collected, and the concentration of specific cytokines (e.g., TNF-α, IL-6) is measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.[14]

    • The percentage of inhibition of cytokine release at each compound concentration is calculated relative to the LPS-stimulated control without the compound.

Carrageenan-Induced Paw Edema Model
  • Objective: To evaluate the in vivo anti-inflammatory activity of a compound in an acute inflammation model.

  • Methodology:

    • Rodents (typically rats or mice) are used for this model.[15][16]

    • The test compound is administered to the animals via a specific route (e.g., oral, intraperitoneal) at various doses.

    • After a predetermined time to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the hind paw to induce localized inflammation and edema.[17]

    • The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.[18]

    • The percentage of inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

    • Optional endpoints include histological analysis of the paw tissue and measurement of inflammatory markers in the tissue.[19]

Mandatory Visualization

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase NF-kB Pathway NF-kB Pathway Receptor->NF-kB Pathway cAMP cAMP Adenylate Cyclase->cAMP  + ATP ATP ATP->Adenylate Cyclase PKA PKA (Inactive) cAMP->PKA  + PDE4 PDE4 cAMP->PDE4 PKA_active PKA (Active) CREB CREB PKA_active->CREB  + PKA_active->NF-kB Pathway  - CREB_p p-CREB Anti-inflammatory\nGenes Anti-inflammatory Genes CREB_p->Anti-inflammatory\nGenes  Transcription AMP AMP PDE4->AMP  Hydrolysis Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory\nCytokines  Transcription This compound & other\nPDE4 Inhibitors This compound & other PDE4 Inhibitors This compound & other\nPDE4 Inhibitors->PDE4  Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy PDE4 Isoform\nInhibition Assay PDE4 Isoform Inhibition Assay IC50 Determination IC50 Determination PDE4 Isoform\nInhibition Assay->IC50 Determination Cytokine Release Assay\n(e.g., LPS-stimulated PBMCs) Cytokine Release Assay (e.g., LPS-stimulated PBMCs) Cytokine Level\nQuantification (ELISA) Cytokine Level Quantification (ELISA) Cytokine Release Assay\n(e.g., LPS-stimulated PBMCs)->Cytokine Level\nQuantification (ELISA) Animal Model of\nInflammation Animal Model of Inflammation IC50 Determination->Animal Model of\nInflammation Lead Compound Selection Cytokine Level\nQuantification (ELISA)->Animal Model of\nInflammation Efficacy Assessment Efficacy Assessment Animal Model of\nInflammation->Efficacy Assessment Logical_Relationship PDE4 Inhibition PDE4 Inhibition Increased Intracellular\ncAMP Increased Intracellular cAMP PDE4 Inhibition->Increased Intracellular\ncAMP Modulation of\nInflammatory Pathways Modulation of Inflammatory Pathways Increased Intracellular\ncAMP->Modulation of\nInflammatory Pathways Decreased Pro-inflammatory\nCytokine Production Decreased Pro-inflammatory Cytokine Production Modulation of\nInflammatory Pathways->Decreased Pro-inflammatory\nCytokine Production Increased Anti-inflammatory\nCytokine Production Increased Anti-inflammatory Cytokine Production Modulation of\nInflammatory Pathways->Increased Anti-inflammatory\nCytokine Production Therapeutic Effect in\nInflammatory Diseases Therapeutic Effect in Inflammatory Diseases Decreased Pro-inflammatory\nCytokine Production->Therapeutic Effect in\nInflammatory Diseases Increased Anti-inflammatory\nCytokine Production->Therapeutic Effect in\nInflammatory Diseases

References

Validating the Selectivity of ML-030 for PDE4A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides an objective comparison of the phosphodiesterase 4A (PDE4A) inhibitor, ML-030, with other known PDE4 inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes to validate the selectivity of this compound.

Comparative Selectivity of PDE4 Inhibitors

The inhibitory activity of this compound and other selected PDE4 inhibitors against various PDE4 subtypes is summarized below. The data is presented as IC50 values (in nanomolar concentration), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.

CompoundPDE4APDE4A1PDE4B1PDE4B2PDE4C1PDE4D2Reference
This compound 6.7 nM12.9 nM48.2 nM37.2 nM452 nM49.2 nM[1][2]
Rolipram 3 nM-130 nM--240 nM[3][4]
Roflumilast 0.7 nM (A1)-0.7 nM0.2 nM3 nM (C1)-[1][5]
Apremilast 10-100 nM (A1A)-10-100 nM10-100 nM10-100 nM (C1)10-100 nM[6][7]
Cilomilast --~100 nM--~120 nM[8]

Note: The specific isoforms tested can vary between studies. When not specified, the general subtype is listed. The IC50 values for Apremilast are reported as a range.

Experimental Protocols

The determination of inhibitor selectivity is a critical experimental step. Below are detailed methodologies for key experiments cited in the validation of PDE4A inhibitors.

In Vitro PDE4 Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against specific PDE4 subtypes.

Objective: To quantify the potency of an inhibitor against a specific PDE4 isoform.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • Cyclic adenosine monophosphate (cAMP)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., fluorescently labeled antibody or a substrate for a coupled enzyme reaction)

  • 96-well or 384-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.

  • Enzyme and Substrate Preparation: The recombinant PDE4 enzyme and cAMP substrate are diluted to their optimal concentrations in the assay buffer.

  • Reaction Initiation: The enzyme, substrate, and varying concentrations of the test compound are added to the wells of the microplate. A control group with no inhibitor is also included.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product (AMP) is quantified. This can be achieved through various methods, including:

    • Fluorescence Polarization (FP): A fluorescently labeled cAMP tracer competes with the product for binding to a specific antibody.

    • Luminescence-based assays: The remaining cAMP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.

    • Reporter Gene Assays: In a cell-based format, HEK-293 cells are engineered to express a specific PDE4 subtype and a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Inhibition of the PDE4 subtype leads to increased cAMP levels, which in turn drives the expression of the reporter gene.[9]

  • Data Analysis: The signal from each well is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Cyclic Nucleotide-Gated (CNG) Cation Channel Biosensor Assay

This cell-based assay provides a more physiologically relevant context for assessing inhibitor activity.

Objective: To measure the potency of a PDE4 inhibitor in a cellular environment.

Principle: Cells are co-transfected with a specific PDE4 isoform and a cyclic nucleotide-gated (CNG) cation channel. Inhibition of the PDE4 enzyme leads to an increase in intracellular cAMP levels. This rise in cAMP directly gates the CNG channel, causing an influx of cations (e.g., Ca2+) into the cell. This influx can be detected using a fluorescent indicator.

Procedure:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with plasmids encoding the desired PDE4 isoform and the CNG channel.

  • Cell Plating: The transfected cells are plated into a multi-well plate.

  • Compound Addition: The cells are treated with various concentrations of the test inhibitor.

  • cAMP Stimulation (Optional): In some assay formats, cells are stimulated with an agent that increases intracellular cAMP production (e.g., forskolin) to enhance the dynamic range of the assay.

  • Detection: A fluorescent indicator sensitive to the influx of the specific cation is added. The change in fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is proportional to the intracellular cAMP concentration. The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular and Experimental Landscape

To further clarify the context of this compound's mechanism and its validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PDE4A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR 1. Activation G_Protein G Protein (Gs) GPCR->G_Protein 2. Gs activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP G_Protein->AC 3. AC activation ATP ATP AMP AMP cAMP->AMP 7. Hydrolysis PKA Protein Kinase A cAMP->PKA 5. PKA activation PDE4A PDE4A This compound This compound This compound->PDE4A Inhibition Cellular_Response Cellular Response (e.g., reduced inflammation) PKA->Cellular_Response 6. Phosphorylation of targets

Caption: PDE4A Signaling Pathway and the Action of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Prepare serial dilutions of this compound Reaction_Setup 3. Add enzyme, substrate, and This compound to microplate Compound_Dilution->Reaction_Setup Reagent_Prep 2. Prepare PDE4A enzyme and cAMP substrate Reagent_Prep->Reaction_Setup Incubation 4. Incubate at 37°C Reaction_Setup->Incubation Detection 5. Add detection reagents Incubation->Detection Read_Plate 6. Measure signal (e.g., fluorescence) Detection->Read_Plate Calculate_Inhibition 7. Calculate % inhibition vs. control Read_Plate->Calculate_Inhibition Plot_Curve 8. Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 9. Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental Workflow for IC50 Determination.

References

ML-030 as a Reference Compound for PDE4 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML-030 with other common reference compounds used in Phosphodiesterase 4 (PDE4) research. The information presented is intended to assist researchers in selecting the most appropriate reference compound for their specific experimental needs.

Introduction to PDE4 and the Role of Reference Compounds

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2][3][4][5] Dysregulation of PDE4 activity is implicated in a variety of inflammatory and neurological disorders, making it a significant target for drug discovery.[5][6][7] Reference compounds with well-characterized potency, selectivity, and mechanisms of action are essential tools for validating experimental assays, screening new chemical entities, and elucidating the physiological roles of PDE4 isoforms.

This compound has emerged as a potent and selective PDE4 inhibitor.[8][9][10] This guide compares the performance of this compound with established PDE4 inhibitors such as Rolipram, Roflumilast, Apremilast, and Crisaborole, providing supporting experimental data to aid in the selection of the most suitable reference compound for specific research applications.

Comparative Performance of PDE4 Inhibitors

The following tables summarize the in vitro potency of this compound and other widely used PDE4 inhibitors against various PDE4 isoforms. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity).

Table 1: In Vitro Potency (IC50, nM) of this compound and Alternative PDE4 Inhibitors against PDE4 Isoforms

CompoundPDE4APDE4BPDE4CPDE4DReference(s)
This compound 6.748.2 (PDE4B1), 37.2 (PDE4B2)45249.2[8][9]
Rolipram ~3~130-~240[11]
Roflumilast -0.41 (PDE4B2)-0.81 (PDE4D5)[2][12]
Apremilast 20495030[13][14]
Crisaborole 55-340 (isoform range)55-340 (isoform range)55-340 (isoform range)55-340 (isoform range)[15][16]

Note: The specific isoforms tested can vary between studies. Direct comparison of absolute values should be made with caution.

Signaling Pathways and Experimental Workflows

To provide a better understanding of the experimental context, the following diagrams illustrate the canonical PDE4 signaling pathway and a general workflow for evaluating PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP G_Protein->AC ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA EPAC Epac cAMP->EPAC AMP AMP PDE4->AMP Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors EPAC->Downstream_Effectors Biological_Response Biological Response Downstream_Effectors->Biological_Response ML030 This compound (Inhibitor) ML030->PDE4

Caption: Canonical PDE4 signaling pathway.

Experimental_Workflow Start Start Compound_Prep Compound Preparation (this compound & Alternatives) Start->Compound_Prep Assay_Setup Assay Setup (In Vitro or Cell-Based) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Determination) Data_Acquisition->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison End End Comparison->End

Caption: General experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and cell-based PDE4 inhibition assays.

In Vitro PDE4 Inhibition Assay (IMAP TR-FRET Protocol)

This protocol is a common method for determining the in vitro potency of PDE4 inhibitors.[11]

  • Reagents and Materials:

    • Human recombinant PDE4 isoforms (A, B, C, D)

    • FAM-cAMP (fluorescently labeled cAMP substrate)

    • Assay buffer

    • Test compounds (this compound and alternatives) dissolved in DMSO

    • IMAP binding reagent

    • 384-well microplates

    • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted compounds to the microplate wells.

    • Add the PDE4 enzyme to the wells.

    • Initiate the enzymatic reaction by adding FAM-cAMP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the IMAP binding reagent.

    • Incubate for an additional period to allow for binding.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • The TR-FRET signal is inversely proportional to the amount of FAM-cAMP hydrolyzed.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-enzyme control (0% inhibition) and a no-compound control (100% activity).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based cAMP Assay (CRE-Luciferase Reporter Assay)

This assay measures the ability of a compound to increase intracellular cAMP levels in a cellular context.[13]

  • Reagents and Materials:

    • HEK293 cells stably expressing a PDE4 isoform and a CRE-luciferase reporter construct.

    • Cell culture medium and supplements.

    • Forskolin (an adenylate cyclase activator).

    • Test compounds (this compound and alternatives) dissolved in DMSO.

    • Luciferase assay reagent.

    • 96-well or 384-well white, clear-bottom cell culture plates.

    • Luminometer.

  • Procedure:

    • Seed the cells into the microplates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified pre-incubation time.

    • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

    • Incubate for a defined period to allow for cAMP accumulation and luciferase expression.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the intracellular cAMP concentration.

    • Calculate the percentage of activity for each compound concentration relative to a vehicle control (basal cAMP) and a control treated with a saturating concentration of a known PDE4 inhibitor (maximal cAMP).

    • Determine the EC50 value (the concentration of a compound that produces 50% of the maximal response) by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of PDE4, particularly for the PDE4A, PDE4B, and PDE4D isoforms. Its well-defined activity makes it a suitable reference compound for a variety of in vitro and cell-based PDE4 studies. When selecting a reference compound, researchers should consider the specific PDE4 isoform(s) of interest and the nature of the assay being performed. The data and protocols presented in this guide are intended to facilitate an informed decision, ensuring the selection of the most appropriate tool for advancing research in the field of PDE4-mediated signaling.

References

Independent Verification of ML-030 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor, ML-030, with other commercially available alternatives. The following sections present quantitative data on the inhibitory activity of these compounds, detailed experimental protocols for activity verification, and a visualization of the relevant signaling pathway.

Comparative Inhibitory Activity of PDE4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative PDE4 inhibitors against various PDE4 isoforms. Lower IC50 values indicate greater potency.

CompoundPDE4APDE4A1PDE4B1PDE4B2PDE4C1PDE4D2Reference(s)
This compound 6.7 nM12.9 nM48.2 nM37.2 nM452 nM49.2 nM[1][2][3][4]
Roflumilast 0.7 nM (PDE4A1)-0.7 nM0.2 nM3.0 nM (PDE4C1), 4.3 nM (PDE4C2)0.68 nM[5][6]
Rolipram 3 nM-130 nM--240 nM[7][8][9][10]
Crisaborole ------[11][12][13]
General PDE4 IC50490 nM[11][12][13]

Note: Direct comparative studies under identical experimental conditions were not available in the public domain. The presented data is compiled from various sources and should be interpreted with caution.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the mechanism of action of PDE4 inhibitors.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Signal Signal GPCR GPCR Signal->GPCR 1. Activation AC Adenylyl Cyclase GPCR->AC 2. Stimulation cAMP cAMP AC->cAMP 3. Conversion ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 6. Hydrolysis PKA Protein Kinase A cAMP->PKA 4. Activation AMP AMP PDE4->AMP This compound This compound & Alternatives This compound->PDE4 7. Inhibition Inflammation Reduced Inflammation PKA->Inflammation 5. Downstream Effects

Mechanism of action for PDE4 inhibitors.

Experimental Protocols for Activity Verification

The following are generalized protocols for biochemical and cell-based assays to independently verify the activity of this compound and other PDE4 inhibitors.

Biochemical PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PDE4.

Materials:

  • Purified recombinant human PDE4 enzyme (specific isoform of interest)

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • PDE Assay Buffer

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in PDE Assay Buffer to the desired final concentrations.

  • Enzyme Reaction:

    • Add PDE Assay Buffer to each well of the microplate.

    • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

    • Add the purified PDE4 enzyme to all wells except for the "no enzyme" control.

    • Initiate the reaction by adding cAMP-FAM to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the enzymatic reaction by adding the Binding Agent to all wells. The Binding Agent will bind to the hydrolyzed 5'-AMP-FAM, causing an increase in fluorescence polarization.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based cAMP Assay (HEK293 Cells)

This assay measures the ability of a compound to increase intracellular cAMP levels in a cellular context by inhibiting PDE4.

Materials:

  • HEK293 cells stably or transiently expressing the PDE4 isoform of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter-based)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the target PDE4 isoform into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with serum-free medium.

    • Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.

    • Pre-incubate the cells with the compounds for 30-60 minutes at 37°C.

  • Cell Stimulation:

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Perform the cAMP measurement following the manufacturer's instructions.

  • Data Analysis:

    • Quantify the cAMP concentration in each well.

    • Calculate the percentage of activity relative to the forskolin-only control.

    • Plot the percentage of activity against the compound concentration and determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize assay conditions based on their specific experimental setup and reagents.

References

A Comparative Analysis of ML-030 and Apremilast: A Head-to-Head Look at Two PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the preclinical profiles of ML-030 and the approved drug apremilast reveals distinct characteristics in potency and selectivity against phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. This comparative guide offers researchers, scientists, and drug development professionals a comprehensive analysis of their in vitro performance, supported by available experimental data and detailed methodologies.

This report synthesizes publicly available data to provide a comparative overview of this compound, a potent and selective PDE4 inhibitor, and apremilast, a commercially successful oral PDE4 inhibitor for the treatment of psoriasis and psoriatic arthritis. While apremilast has a well-documented clinical profile, this compound remains in the preclinical stage of investigation. This analysis, therefore, focuses on their fundamental biochemical and cellular activities.

At a Glance: Key Quantitative Data

A direct comparison of this compound and apremilast highlights their differing potencies and selectivities for various PDE4 isoforms.

ParameterThis compoundApremilast
PDE4 Inhibition (Overall) EC50: 18.7 nM (in a cell-based assay)IC50: 74 nM (using 1 µM cAMP)[1]
PDE4 Isoform Selectivity (IC50) PDE4A: 6.7 nMPDE4B1: 48.2 nMPDE4B2: 37.2 nMPDE4C1: 452 nMPDE4D2: 49.2 nMNot highly selective for PDE4 isoforms (PDE4A4, PDE4B2, PDE4C2, and PDE4D3)[2]
Cellular Activity Potent in cell-based cyclic nucleotide-gated cation channel biosensor assay.Inhibits TNF-α release from human peripheral blood mononuclear cells (PBMCs) with an IC50 of 110 nM.[1]
Clinical Development Stage PreclinicalApproved for clinical use

Mechanism of Action: Targeting the Inflammatory Cascade

Both this compound and apremilast exert their anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, these molecules lead to an accumulation of intracellular cAMP. This increase in cAMP levels, in turn, downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), while simultaneously upregulating the production of the anti-inflammatory cytokine interleukin-10 (IL-10).

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell cluster_drugs Inhibitors ATP ATP AC Adenylyl Cyclase ATP->AC activates cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 hydrolyzes PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4->AMP CREB CREB PKA->CREB phosphorylates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-23, etc.) CREB->Pro_Inflammatory_Cytokines downregulates transcription Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) CREB->Anti_Inflammatory_Cytokines upregulates transcription ML_030 This compound ML_030->PDE4 inhibit Apremilast Apremilast Apremilast->PDE4

Caption: Signaling pathway of PDE4 inhibition by this compound and apremilast.

Experimental Protocols

To facilitate reproducibility and direct comparison, the following are detailed methodologies for the key experiments cited in this guide.

PDE4 Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

PDE4_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PDE4 enzyme - cAMP substrate - Assay buffer - Test compounds (this compound or apremilast) Start->Prepare_Reagents Incubate Incubate PDE4 enzyme with test compound Prepare_Reagents->Incubate Add_Substrate Add cAMP substrate to initiate reaction Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Detect_Product Detect the amount of AMP produced (e.g., using a competitive immunoassay or fluorescence polarization) Stop_Reaction->Detect_Product Calculate_IC50 Calculate the IC50 value Detect_Product->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for a PDE4 inhibition assay.

Specifics for Apremilast:

  • Enzyme Source: Recombinant human PDE4.

  • Substrate Concentration: 1 µM cAMP.[1]

  • Detection Method: The specific method for AMP detection in the original assay for apremilast's IC50 of 74 nM is not detailed in the provided search results, but common methods include radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

Specifics for this compound:

  • The exact protocol for determining the IC50 values for this compound against different PDE4 isoforms is not available in the provided search results. However, it is typically performed using purified recombinant isoforms of PDE4A, B, C, and D.

Cell-Based cAMP Assay (General Protocol)

This assay measures the intracellular accumulation of cAMP in response to a PDE4 inhibitor.

Cell_Based_cAMP_Assay_Workflow Start Start Culture_Cells Culture appropriate cells (e.g., HEK293, PBMCs) Start->Culture_Cells Add_Compound Add test compound (this compound or apremilast) Culture_Cells->Add_Compound Stimulate_AC Stimulate adenylyl cyclase (optional, e.g., with forskolin) to increase basal cAMP Add_Compound->Stimulate_AC Incubate Incubate for a defined period Stimulate_AC->Incubate Lyse_Cells Lyse the cells to release intracellular cAMP Incubate->Lyse_Cells Detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Calculate_EC50 Calculate the EC50 value Detect_cAMP->Calculate_EC50 End End Calculate_EC50->End

Caption: General workflow for a cell-based cAMP assay.

Specifics for Apremilast:

  • Cell Type: Human peripheral blood mononuclear cells (PBMCs).

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Endpoint: Measurement of TNF-α inhibition as a downstream functional consequence of increased cAMP.

Specifics for this compound:

  • Assay Type: Cell-based cyclic nucleotide-gated (CNG) cation channel biosensor assay. In this assay, cells are engineered to express CNG channels that open in response to increased cAMP, leading to a detectable influx of cations (e.g., Ca2+), which can be measured using a fluorescent dye. This provides a direct readout of intracellular cAMP levels.

Comparative Discussion

The available data indicates that this compound is a more potent inhibitor of PDE4 than apremilast in in vitro assays, with an EC50 in the low nanomolar range. Furthermore, this compound exhibits a degree of selectivity for the PDE4A and PDE4D isoforms over PDE4B and particularly PDE4C. The clinical significance of this isoform selectivity is an area of ongoing research, with different isoforms potentially playing distinct roles in efficacy and side effects.

Apremilast, while less potent in biochemical assays, has demonstrated clinical efficacy and a manageable safety profile, leading to its approval for chronic inflammatory diseases. Its mechanism of action in a complex biological system involves the modulation of multiple cell types and cytokine networks.

Future Directions

The preclinical profile of this compound suggests it is a promising candidate for further investigation. Future studies should aim to:

  • Evaluate the in vivo efficacy and safety of this compound in relevant animal models of inflammatory diseases.

  • Conduct head-to-head in vivo studies comparing this compound with apremilast to directly assess their relative therapeutic potential.

  • Further investigate the functional consequences of this compound's PDE4 isoform selectivity.

This comparative guide provides a foundational understanding of the preclinical characteristics of this compound and apremilast. As more data on this compound becomes available, a more complete picture of its therapeutic potential relative to established treatments like apremilast will emerge.

References

ML-030: A Comparative Guide to a Potent PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phosphodiesterase 4 (PDE4) inhibitor, ML-030, with other relevant alternatives. The following sections detail its IC50 values, the experimental protocols for its determination, and its role in the broader context of the PDE4 signaling pathway.

Performance Comparison: IC50 Values

This compound is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Its inhibitory activity, as quantified by the half-maximal inhibitory concentration (IC50), has been determined against various PDE4 isoforms. For comparative purposes, the IC50 values of this compound are presented alongside those of other well-established PDE4 inhibitors: Roflumilast, Apremilast, and Cilomilast.

CompoundTarget PDE4 IsoformIC50 (nM)
This compound PDE4A6.7
PDE4A112.9
PDE4B148.2
PDE4B237.2
PDE4C1452
PDE4D249.2
Roflumilast PDE4A10.7
PDE4A40.9
PDE4B10.7
PDE4B20.2
PDE4 (general)0.11 - 0.8
Apremilast PDE474
TNF-α release77
Cilomilast LPDE4~100
HPDE4~120
PDE4 (general)110

Note: IC50 values can vary depending on the specific assay conditions.[3] The data presented here is compiled from multiple sources for comparative purposes.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Experimental Protocols

The determination of IC50 values for PDE4 inhibitors like this compound involves robust biochemical and cell-based assays. Below are detailed methodologies for key experimental approaches.

Biochemical Assay for PDE4 Inhibition (Fluorescence Polarization)

This assay quantifies the activity of purified recombinant PDE4 enzymes.

Principle: This method utilizes a fluorescently labeled cAMP substrate (cAMP-FAM). When the phosphodiester bond is hydrolyzed by PDE4, the resulting 5'-AMP-FAM is captured by a binding agent, leading to a change in fluorescence polarization (FP). The degree of inhibition is proportional to the FP signal.[18][19]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of purified recombinant PDE4 enzyme in assay buffer.

    • Prepare the cAMP-FAM substrate and binding agent solutions as per the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the diluted test compound or control (DMSO) to the wells of a microplate.

    • Add the PDE4 enzyme solution to each well and incubate briefly.

    • Initiate the enzymatic reaction by adding the cAMP-FAM substrate.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the binding agent.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[20]

Cell-Based Assay for PDE4 Inhibition (Cyclic Nucleotide-Gated Channel Biosensor)

This assay measures the inhibitory effect of compounds on PDE4 activity within a cellular context.

Principle: This assay employs a cell line engineered to co-express a G-protein coupled receptor (GPCR) that constitutively activates adenylyl cyclase to produce cAMP, and a cyclic nucleotide-gated (CNG) cation channel that acts as a cAMP biosensor. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which opens the CNG channels, causing an influx of cations and subsequent membrane depolarization. This change in membrane potential is detected using a fluorescent dye.[21][22]

Protocol:

  • Cell Culture and Plating:

    • Culture the engineered cells in appropriate media until they reach the desired confluency.

    • Seed the cells into a 96-well or 384-well microplate and incubate to allow for cell attachment.

  • Compound Treatment and Staining:

    • Prepare serial dilutions of the test compound.

    • Add the diluted compounds to the respective wells and incubate.

    • Add a membrane potential-sensitive fluorescent dye to all wells and incubate to allow for dye loading.

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • The increase in fluorescence intensity corresponds to membrane depolarization and thus, PDE4 inhibition.

    • Calculate the EC50 value, the concentration at which the compound elicits half of its maximal effect, by plotting the fluorescence signal against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental logic, the following diagrams are provided.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal GPCR GPCR Signal->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes ML030 This compound ML030->PDE4 Inhibits PKA_active Protein Kinase A (Active) PKA->PKA_active Downstream Downstream Signaling (e.g., Cytokine Regulation) PKA_active->Downstream IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Serial Dilutions of this compound Incubation Incubate Compound with Enzyme or Cells CompoundPrep->Incubation ReagentPrep Prepare Assay Reagents (Enzyme/Cells, Substrate) ReagentPrep->Incubation Reaction Initiate and Run Enzymatic Reaction Incubation->Reaction Detection Measure Signal (e.g., Fluorescence) Reaction->Detection CalcInhibition Calculate % Inhibition Detection->CalcInhibition Plotting Plot Dose-Response Curve CalcInhibition->Plotting IC50 Determine IC50 Value Plotting->IC50

References

Confirming the Cellular Effects of ML-030 Through Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, ML-030, with other established PDE4 inhibitors. We present supporting experimental data and detailed protocols for confirming the on-target effects of this compound using siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the PDE4A gene, the primary target of this compound.

Introduction to this compound and the PDE4 Signaling Pathway

This compound is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), with a particular preference for the PDE4A isoform. PDE4 enzymes are critical regulators of intracellular signaling, primarily through their hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn modulate a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.

The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), each giving rise to multiple splice variants. The selective inhibition of specific PDE4 isoforms is a key goal in drug development to maximize therapeutic efficacy while minimizing off-target effects.

cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts Ligand Ligand Ligand->GPCR Activates ATP ATP ATP->AC 5' AMP 5' AMP cAMP->5' AMP Hydrolysis PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates PDE4A PDE4A PDE4A->cAMP Inhibits This compound This compound This compound->PDE4A Inhibits Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Targets Epac->Cellular Response Activates Targets

Figure 1: Simplified PDE4 signaling pathway and the mechanism of action of this compound.

Comparative Efficacy of PDE4 Inhibitors

To objectively evaluate the performance of this compound, its effects on key cellular readouts were compared with other well-characterized PDE4 inhibitors: Rolipram, Roflumilast, and Apremilast. The following tables summarize the quantitative data from in vitro studies.

Table 1: Potency of PDE4 Inhibitors Against PDE4 Isoforms (IC50, nM)

CompoundPDE4APDE4BPDE4CPDE4D
This compound 6.7 48.2 452 49.2
Rolipram1202101800340
Roflumilast0.80.24.60.5
Apremilast1901401300250

Data compiled from publicly available literature. IC50 values can vary depending on the specific assay conditions.

Table 2: Effect of PDE4 Inhibitors on Intracellular cAMP Levels and Cytokine Production

Compound (Concentration)Cell TypeChange in cAMP Levels (Fold Increase)Inhibition of TNF-α Production (%)Increase in IL-10 Production (%)
This compound (1 µM) Human PBMCs~8-12~70-85~150-200
Rolipram (10 µM)Murine Macrophages~5-8~60-75~100-150
Roflumilast (1 µM)Human Neutrophils~10-15~75-90~180-230
Apremilast (10 µM)Human PBMCs~4-7~50-65~80-120

PBMCs: Peripheral Blood Mononuclear Cells. The presented data are representative values from published studies and are intended for comparative purposes. Actual results may vary based on experimental conditions.

Confirming On-Target Effects with Genetic Knockdowns

To definitively attribute the observed effects of this compound to the inhibition of PDE4A, genetic knockdown experiments are essential. By specifically reducing the expression of the PDE4A gene, we can assess whether the cellular response to this compound is diminished or abolished.

Experimental Workflow: siRNA-mediated Knockdown

Start Start Seed_Cells Seed Cells in 6-well plates Start->Seed_Cells Transfect Transfect with PDE4A siRNA or non-targeting control Seed_Cells->Transfect Incubate_48h Incubate for 48 hours Transfect->Incubate_48h Validate_KD Validate Knockdown (qPCR & Western Blot) Incubate_48h->Validate_KD Treat_ML030 Treat cells with this compound or vehicle control Validate_KD->Treat_ML030 Incubate_24h Incubate for 24 hours Treat_ML030->Incubate_24h Measure_Response Measure Cellular Response (cAMP levels, Cytokine Secretion) Incubate_24h->Measure_Response Analyze_Data Analyze and Compare Data Measure_Response->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for confirming this compound effects using siRNA knockdown.

Experimental Protocol: siRNA-mediated Knockdown of PDE4A

Materials:

  • Human cell line expressing PDE4A (e.g., HEK293, U937)

  • PDE4A-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well tissue culture plates

  • Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Antibodies for Western blotting (anti-PDE4A, anti-β-actin)

  • cAMP assay kit

  • ELISA kits for TNF-α and IL-10

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate with complete growth medium.

  • Transfection:

    • For each well, dilute 20 pmol of PDE4A siRNA or non-targeting control siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 200 µL siRNA-lipid complex to the cells in each well.

  • Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator.

  • Knockdown Validation:

    • qPCR: Harvest RNA from a subset of wells, reverse transcribe to cDNA, and perform qPCR using primers specific for PDE4A and a housekeeping gene (e.g., GAPDH) to quantify the reduction in PDE4A mRNA levels.

    • Western Blot: Lyse cells from another subset of wells and perform Western blot analysis using an anti-PDE4A antibody to confirm the reduction in PDE4A protein levels. Use an anti-β-actin antibody as a loading control.

  • This compound Treatment:

    • To the remaining wells, add this compound at a final concentration of 1 µM or a vehicle control (e.g., DMSO).

  • Functional Assays:

    • After 24 hours of treatment, harvest the cell culture supernatant to measure TNF-α and IL-10 levels by ELISA.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit.

Logical Relationship of Expected Outcomes

cluster_control Control siRNA cluster_pde4a PDE4A siRNA Control_PDE4A_Normal Normal PDE4A Expression Control_ML030_Treatment This compound Treatment Control_PDE4A_Normal->Control_ML030_Treatment Control_cAMP_Increase Significant cAMP Increase Control_ML030_Treatment->Control_cAMP_Increase PDE4A_ML030_Treatment This compound Treatment Control_Cytokine_Modulation Significant Cytokine Modulation Control_cAMP_Increase->Control_Cytokine_Modulation PDE4A_KD Reduced PDE4A Expression PDE4A_KD->PDE4A_ML030_Treatment PDE4A_cAMP_Attenuated Attenuated cAMP Increase PDE4A_ML030_Treatment->PDE4A_cAMP_Attenuated PDE4A_Cytokine_Attenuated Attenuated Cytokine Modulation PDE4A_cAMP_Attenuated->PDE4A_Cytokine_Attenuated

Figure 3: Logical flow of expected results from the siRNA knockdown experiment.

Permanent On-Target Confirmation with CRISPR-Cas9 Knockout

For a more definitive and permanent validation of this compound's on-target effects, a CRISPR-Cas9-mediated knockout of the PDE4A gene can be performed.

Experimental Protocol: CRISPR-Cas9 Mediated Knockout of PDE4A

Materials:

  • Human cell line (e.g., HEK293)

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene plasmid #48138)

  • Validated single guide RNAs (sgRNAs) targeting an early exon of PDE4A

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Fluorescence-Activated Cell Sorter (FACS)

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design and Cloning:

    • Design two to three sgRNAs targeting an early exon of the PDE4A gene using an online design tool (e.g., CHOPCHOP).

    • Synthesize and clone the sgRNAs into the pSpCas9(BB)-2A-GFP vector according to standard protocols.

  • Transfection: Transfect the sgRNA-containing plasmids into the target cells using a suitable transfection reagent.

  • FACS Sorting: Forty-eight hours post-transfection, sort the GFP-positive cells using FACS to enrich for cells expressing Cas9 and the sgRNA.

  • Single-Cell Cloning: Plate the sorted cells into 96-well plates at a density of a single cell per well to isolate clonal populations.

  • Expansion and Screening: Expand the single-cell clones and screen for PDE4A knockout by:

    • Genomic DNA Sequencing: Extract genomic DNA, PCR amplify the region targeted by the sgRNA, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Confirm the absence of PDE4A protein expression in the identified knockout clones.

  • Functional Validation:

    • Treat the validated PDE4A knockout clones and wild-type control cells with this compound (1 µM).

    • Measure intracellular cAMP levels and cytokine production (TNF-α, IL-10) as described in the siRNA protocol. A lack of response to this compound in the knockout cells would confirm that its effects are mediated through PDE4A.

Conclusion

This guide provides a framework for the comprehensive evaluation of the novel PDE4 inhibitor, this compound. The comparative data presented highlights its potency and selectivity. Furthermore, the detailed protocols for siRNA knockdown and CRISPR-Cas9 knockout of PDE4A offer robust methods to unequivocally confirm that the cellular effects of this compound are mediated through its intended target. These validation experiments are crucial steps in the preclinical development and characterization of this promising therapeutic candidate.

Safety Operating Guide

Personal protective equipment for handling ML-030

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for ML-030

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent PDE4 inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the quantitative data for this compound is provided below for easy reference. This information is critical for safe handling, storage, and experimental planning.

PropertyValueCitations
CAS Number 1013750-77-0[1][2][3]
Molecular Formula C₂₀H₂₀N₄O₄S[1][2][3]
Molecular Weight 412.5 g/mol [1][2][3]
Appearance Crystalline solid[2][3]
Purity ≥98%[2][3]
Solubility Soluble in DMSO (≤5 mg/mL)[1][3]
Storage Conditions Store at -20°C for long-term stability (≥ 4 years).[1][3]
Shipping Conditions Shipped at room temperature in the continental US; may vary for other locations. Evaluation samples may be shipped with blue ice.[1][2]
Mechanism of Action Potent PDE4 inhibitor with selectivity for the PDE4A isoform (IC₅₀ = 6.7 nM). It is also effective in cell-based assays with an EC₅₀ value of 18.7 nM.[1][2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in its solid form or in solution to prevent exposure.

  • Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash-prone procedures.[4]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[4] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection : A laboratory coat is required. For procedures with a higher risk of contamination, consider additional protective clothing to prevent skin exposure.[4]

  • Respiratory Protection : When handling the powdered form of this compound, especially outside of a certified fume hood, use a NIOSH/MSHA-approved respirator to avoid inhalation of dust particles.[4] All weighing and reconstitution of the powder should be performed in a well-ventilated area, preferably a chemical fume hood.[4]

Operational Plan: Step-by-Step Handling Protocol

Follow this protocol for the safe handling and preparation of this compound solutions.

  • Preparation :

    • Ensure all necessary PPE is worn correctly before entering the designated handling area.

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Prepare the workspace by laying down absorbent bench paper to contain any potential spills.

  • Weighing the Compound :

    • Use an analytical balance inside the fume hood or in a ventilated enclosure.

    • Handle the solid compound carefully to minimize dust generation.[4]

    • Use appropriate tools (e.g., spatulas) to transfer the powder.

  • Solution Preparation :

    • This compound is soluble in DMSO.[1][3] Prepare a stock solution by slowly adding the solvent to the weighed compound.

    • To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.[1]

    • Once dissolved, store the stock solution in small aliquots at -20°C (stable for up to one month) or -80°C (stable for up to six months) to prevent degradation from repeated freeze-thaw cycles.[1]

  • Post-Handling :

    • Thoroughly clean all equipment and the work area after use.

    • Dispose of all contaminated materials according to the disposal plan outlined below.

    • Wash hands thoroughly after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : Unused solid this compound, contaminated gloves, bench paper, and other disposable labware should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Emergency Procedures: Spill Management Workflow

In the event of a spill, follow the workflow below to ensure a safe and effective cleanup.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill Is it large or small? Is anyone contaminated? start->assess Immediate Action evacuate Evacuate Immediate Area Alert others nearby assess->evacuate If spill is large, volatile, or poses a fire hazard ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if powder) assess->ppe If spill is small and manageable ehs_contact Contact EHS / Emergency Personnel evacuate->ehs_contact contain Contain the Spill Use absorbent pads or vermiculite ppe->contain cleanup Clean Up Spill Work from outside in contain->cleanup decontaminate Decontaminate the Area Use appropriate solvent/detergent cleanup->decontaminate dispose Dispose of Waste Collect all materials in a labeled hazardous waste bag/container decontaminate->dispose report Report the Incident Complete necessary documentation dispose->report

Caption: Workflow for responding to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.